6-Hydroxy-TSU-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
InChI Key |
YEVBDKUJUCJAMN-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)O)NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)O)NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 6-Hydroxy-TSU-68: A Multi-Targeted Approach to Angiogenesis Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 6-Hydroxy-TSU-68, a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. While specific literature on the 6-hydroxy metabolite is limited, its pharmacological activity is inferred from its parent compound, TSU-68 (also known as SU6668 or Orantinib). TSU-68 functions as a competitive inhibitor of ATP at the catalytic sites of key pro-angiogenic RTKs, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). This inhibition blocks downstream signaling cascades, leading to a multifaceted anti-cancer effect driven by the suppression of tumor angiogenesis and direct antitumor activity. This document provides a comprehensive overview of the signaling pathways affected, quantitative inhibitory data, and the experimental methodologies used to elucidate this mechanism.
Introduction
Tumor progression, growth, and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Key mediators of this process include the Vascular Endothelial Growth Factor (VEGF), Platele-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) signaling pathways. TSU-68 and its metabolites, such as this compound, represent a therapeutic strategy aimed at concurrently inhibiting these pathways. As a small molecule inhibitor, TSU-68 has shown significant antitumor activity in a range of preclinical models.[1][2][3] Studies on the pharmacokinetics of TSU-68 indicate that it undergoes oxidative metabolism, which can lead to the formation of hydroxylated derivatives like this compound.[4] This guide will focus on the well-documented mechanism of the parent compound, TSU-68, as a surrogate for understanding the action of its 6-hydroxy metabolite.
Core Mechanism of Action: Competitive ATP Inhibition
TSU-68 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding pocket within the catalytic domain of receptor tyrosine kinases.[3][4] This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling pathways. The oxindole core of TSU-68 acts as an adenine mimetic, facilitating its interaction with the kinase domain.[1][5]
Primary Molecular Targets
The primary targets of TSU-68 are the receptor tyrosine kinases that play a central role in angiogenesis and tumor cell proliferation:
-
Platelet-Derived Growth Factor Receptor (PDGFR): TSU-68 shows the highest potency against PDGFR, particularly PDGFRβ.[6][7][8] This receptor is crucial for the recruitment and stability of pericytes, which are essential for the structural integrity of newly formed blood vessels.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): TSU-68 effectively inhibits VEGFR-2 (also known as KDR or Flk-1), the primary mediator of VEGF-driven endothelial cell proliferation, migration, and survival.[6][9]
-
Fibroblast Growth Factor Receptor (FGFR): Inhibition of FGFR1 disrupts FGF-mediated signaling, which is involved in tumor angiogenesis and can also be a mechanism of resistance to anti-VEGF therapies.[6][7][8]
-
c-Kit: TSU-68 also demonstrates inhibitory activity against the stem cell factor receptor, c-Kit, which is implicated in the pathogenesis of various malignancies, including certain leukemias.[1][6]
Signaling Pathway Inhibition
By blocking the autophosphorylation of its target receptors, this compound is presumed to halt the activation of multiple downstream signaling cascades that are fundamental to cancer cell survival, proliferation, and angiogenesis.
Figure 1: TSU-68 Inhibition of RTK Signaling This diagram illustrates the competitive inhibition of receptor tyrosine kinases by this compound.
Downstream Consequences of Pathway Inhibition
-
Inhibition of Endothelial Cell Mitogenesis: TSU-68 has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by both VEGF and FGF.[2]
-
Induction of Apoptosis: The blockade of survival signals, particularly through the PI3K/AKT pathway, can lead to apoptosis in both endothelial and tumor cells.[1][6]
-
Anti-Angiogenic Effects: In vivo studies have demonstrated that TSU-68 treatment leads to a significant reduction in microvessel density in tumor xenografts.[2]
-
Direct Antitumor Effects: Beyond its anti-angiogenic properties, TSU-68 can directly inhibit the proliferation of tumor cells that are dependent on PDGFR, FGFR, or c-Kit signaling.
Quantitative Data on Inhibitory Activity
The potency of TSU-68 against its primary targets has been quantified in both biochemical and cellular assays.
| Target Kinase | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Biochemical (Autophosphorylation) | Ki | 8 nM | [6][7][8] |
| VEGFR-2 (Flk-1/KDR) | Biochemical (Trans-phosphorylation) | Ki | 2.1 µM | [4][7] |
| FGFR1 | Biochemical (Trans-phosphorylation) | Ki | 1.2 µM | [4][7] |
| c-Kit | Cellular (Autophosphorylation) | IC50 | 0.1 - 1 µM | [6] |
| VEGFR-2 (KDR) | Cellular (Tyrosine Phosphorylation) | IC50 | ~0.1 µM | [6] |
| PDGFRβ | Cellular (Tyrosine Phosphorylation) | IC50 | 0.03 - 0.1 µM | [6] |
| VEGF-driven HUVEC Mitogenesis | Cellular | IC50 | 0.34 µM | [2] |
| FGF-driven HUVEC Mitogenesis | Cellular | IC50 | 9.6 µM | [2] |
| SCF-driven MO7E Cell Proliferation | Cellular | IC50 | 0.29 µM | [6] |
Table 1: Inhibitory Activity of TSU-68
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize the mechanism of action of TSU-68, based on published literature.
Kinase Inhibition Assays (Biochemical)
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. | Semantic Scholar [semanticscholar.org]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. e-century.us [e-century.us]
- 9. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Metabolic Journey of TSU-68: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TSU-68, also known as Orantinib or SU6668, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). The clinical development of TSU-68 has been significantly influenced by its metabolic profile, particularly the discovery of its major metabolites and the phenomenon of autoinduction. This technical guide provides a comprehensive overview of the discovery, history, and metabolism of TSU-68, with a focus on its metabolites. It includes available quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a valuable resource for researchers in the field of drug metabolism and oncology.
Introduction: The Emergence of TSU-68 as a Multi-Targeted Kinase Inhibitor
TSU-68, with the chemical name (Z)-3-[2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl]-propionic acid, was developed as a small molecule inhibitor targeting key RTKs implicated in tumor angiogenesis and growth.[1] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of VEGFR-2, PDGFRβ, and FGFR1, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment and tumor cell growth.[1]
Early preclinical studies demonstrated significant anti-tumor efficacy of TSU-68 in a variety of human tumor xenograft models.[1] This promising preclinical activity led to its advancement into clinical trials for various solid tumors. However, the pharmacokinetic profile of TSU-68 in humans revealed complexities that necessitated a deeper understanding of its metabolic fate.
The Discovery of TSU-68 Metabolites
The investigation into the metabolism of TSU-68 was crucial to understanding its clinical pharmacology, particularly the observation of decreasing plasma concentrations upon repeated administration.
Identification of Major Oxidative Metabolites
The primary metabolic pathway of TSU-68 in humans is hepatic oxidation. In vitro studies using human liver microsomes were instrumental in identifying the major metabolites. Incubation of TSU-68 with human liver microsomes in the presence of NADPH led to the formation of three primary oxidative metabolites:
-
5-hydroxyindolinone-TSU-68
-
6-hydroxyindolinone-TSU-68
-
7-hydroxyindolinone-TSU-68
These metabolites are formed by the hydroxylation of the indolinone ring of the TSU-68 molecule.
The Role of Cytochrome P450 Isoforms
Further investigations using a panel of cDNA-expressed human cytochrome P450 (CYP) isoforms identified CYP1A1 and CYP1A2 as the principal enzymes responsible for the hydroxylation of TSU-68. Inhibition studies using α-naphthoflavone, a selective CYP1A inhibitor, and anti-CYP1A2 antibodies confirmed the predominant role of the CYP1A subfamily in the oxidative metabolism of TSU-68.
Glucuronidation: A Secondary Metabolic Pathway
In addition to oxidation, TSU-68 also undergoes glucuronidation, a common phase II metabolic pathway that enhances the water solubility of compounds to facilitate their excretion. While acknowledged as a metabolic route for TSU-68, specific details regarding the formation and identification of TSU-68 glucuronide conjugates are not extensively reported in publicly available literature.
Quantitative Data and Pharmacokinetics
While detailed pharmacokinetic data for the individual metabolites of TSU-68 are not available in the public domain, numerous clinical trials have characterized the pharmacokinetics of the parent drug, TSU-68. A key finding from these studies is the phenomenon of autoinduction .
Autoinduction of Metabolism
TSU-68 has been shown to induce its own metabolism. Treatment of human hepatocytes with TSU-68 resulted in a significant increase in the expression and activity of CYP1A1 and CYP1A2.[2] This autoinduction leads to an accelerated hydroxylation of TSU-68, resulting in a time-dependent decrease in its plasma concentrations and exposure (AUC) upon repeated dosing. This effect has been consistently observed in both preclinical studies in rats and in human clinical trials.[1][2]
Pharmacokinetic Parameters of TSU-68
The following table summarizes representative pharmacokinetic parameters of TSU-68 from a Phase I clinical study in patients with advanced solid tumors. It is important to note that these values can vary depending on the patient population, dosage, and administration conditions (e.g., fed vs. fasted state).
| Parameter | Day 1 | Day 8 | Day 29 |
| Cmax (µg/mL) | Dose-dependent increase | ~2-fold lower than Day 1 | Similar to Day 8 |
| AUC0–t (µg·h/mL) | Dose-dependent increase | ~2-fold lower than Day 1 | Similar to Day 8 |
| Tmax (h) | Variable | Variable | Variable |
| t1/2 (h) | Variable | Variable | Variable |
Table 1: Summary of TSU-68 Pharmacokinetic Parameters. Data compiled from a Phase I study.[1] Note the significant decrease in Cmax and AUC after repeated administration, indicative of autoinduction.
Experimental Protocols
The following sections outline the general methodologies employed in the discovery and characterization of TSU-68 metabolites.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of TSU-68 and the enzymes involved.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
TSU-68 is incubated with pooled HLMs in the presence of NADPH (a cofactor for CYP enzymes).
-
Control incubations are performed without NADPH to assess non-CYP mediated metabolism.
-
Samples are incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
-
Incubation with cDNA-Expressed Human CYP Isoforms:
-
TSU-68 is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify the specific isoforms responsible for its metabolism.
-
The experimental setup is similar to the HLM incubation.
-
-
Enzyme Inhibition Studies:
-
TSU-68 is co-incubated with HLMs and known selective inhibitors of specific CYP isoforms (e.g., α-naphthoflavone for CYP1A).
-
A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.
-
Hepatocyte Culture Studies
Objective: To investigate the induction of metabolizing enzymes by TSU-68.
Methodology:
-
Treatment of Primary Human Hepatocytes:
-
Cultured primary human hepatocytes are treated with TSU-68 at various concentrations for a defined period (e.g., 72 hours).
-
A vehicle control is included.
-
-
Assessment of CYP Enzyme Activity:
-
After treatment, the activity of specific CYP isoforms is measured using probe substrates (e.g., ethoxyresorufin-O-deethylase (EROD) activity for CYP1A).
-
-
Analysis of CYP Protein and mRNA Levels:
-
Protein levels of CYP isoforms (e.g., CYP1A2) are determined by Western blotting.
-
mRNA levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Analytical Methods for Quantification
Objective: To quantify the concentrations of TSU-68 in biological matrices (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances.
-
An internal standard is added to correct for extraction variability.
-
-
Chromatographic Separation:
-
The extracted samples are analyzed using a validated high-performance liquid chromatography (HPLC) method.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) run in a gradient or isocratic mode.
-
-
Detection:
-
For quantification in early clinical trials, UV detection was employed.[1]
-
For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the current standard for bioanalytical assays of small molecule drugs and their metabolites.
-
Visualizing the Science: Diagrams and Workflows
Signaling Pathways Inhibited by TSU-68
Caption: TSU-68 inhibits key signaling pathways involved in angiogenesis and tumor growth.
Metabolic Pathway of TSU-68
Caption: The metabolic pathway of TSU-68, highlighting oxidation and autoinduction.
Experimental Workflow for Metabolite Identification
Caption: A typical experimental workflow for the identification of TSU-68 metabolites.
Conclusion and Future Directions
The study of TSU-68 and its metabolites provides a classic example of how drug metabolism can significantly impact the clinical development of a therapeutic agent. The discovery of the hydroxyindolinone metabolites and the elucidation of the autoinduction mechanism mediated by CYP1A1/2 were pivotal in understanding the pharmacokinetic variability and the decrease in drug exposure observed in patients.
For future research, several areas warrant further investigation. A detailed characterization of the glucuronide conjugates of TSU-68 and its hydroxylated metabolites would provide a more complete picture of its metabolic fate. Furthermore, assessing the pharmacological activity of the major metabolites is crucial, as they could potentially contribute to the overall efficacy or toxicity profile of TSU-68. The development of highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of TSU-68 and its metabolites in clinical samples would be invaluable for therapeutic drug monitoring and for exploring the exposure-response relationships in more detail. Such studies will be essential for optimizing the therapeutic use of TSU-68 and for the development of next-generation multi-targeted kinase inhibitors.
References
- 1. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Biological Activity of 6-Hydroxy-TSU-68
Notice to the Reader: Despite a comprehensive search for the biological activity, experimental protocols, and signaling pathways of 6-Hydroxy-TSU-68 , no publicly available scientific literature or data could be retrieved for this specific metabolite. The following guide is therefore based on the well-documented biological activity of the parent compound, TSU-68 (Orantinib, SU6668) , a multi-targeted receptor tyrosine kinase inhibitor. It is plausible that the hydroxylated metabolite may exhibit a similar, albeit potentially modified, activity profile.
Introduction to TSU-68 (Orantinib)
TSU-68 is an orally bioavailable, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth.[1][2][3] It primarily targets the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[1][2][3] By competitively binding to the ATP-binding sites of these kinases, TSU-68 inhibits their phosphorylation and downstream signaling, leading to the suppression of angiogenesis, tumor cell proliferation, and metastasis.[2][4][5]
Core Mechanism of Action of TSU-68
TSU-68 exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor progression:
-
VEGFR Signaling: Inhibition of VEGFR-2 (KDR) blocks the primary signaling pathway for VEGF, a potent pro-angiogenic factor. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately cutting off the tumor's blood supply.
-
PDGFR Signaling: Targeting PDGFRβ disrupts the recruitment of pericytes to newly formed blood vessels. Pericytes are essential for vessel stabilization and survival, and their loss leads to vessel regression and increased permeability.
-
FGFR Signaling: Inhibition of FGFR1 interferes with another important pathway for angiogenesis and tumor cell proliferation.
The combined inhibition of these pathways results in a potent anti-angiogenic and anti-tumor effect.
Quantitative Data on TSU-68 Activity
The inhibitory activity of TSU-68 against various kinases has been quantified in numerous studies. The following table summarizes the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the parent compound, TSU-68.
| Target Kinase | Assay Type | Inhibitory Value | Unit | Reference(s) |
| PDGFRβ | Cell-free | 8 | nM | [6] |
| FGFR1 | Cell-free | 1.2 | µM | [6] |
| Flk-1 (VEGFR2) | Cell-free | 2.1 | µM | [6] |
Signaling Pathway Inhibition by TSU-68
The following diagram illustrates the primary signaling pathways inhibited by TSU-68.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Protocols for TSU-68
Detailed experimental protocols for evaluating the biological activity of TSU-68 can be found in the cited literature. A general workflow for assessing a kinase inhibitor like TSU-68 is outlined below.
Caption: General experimental workflow for evaluating a kinase inhibitor.
Metabolism of TSU-68
TSU-68 undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A1 and CYP1A2. This metabolism is subject to autoinduction, meaning that TSU-68 can increase the expression of the enzymes responsible for its own breakdown, leading to decreased plasma concentrations upon repeated dosing.[7] While hydroxylation is a known metabolic pathway for TSU-68, specific details regarding the formation and biological activity of this compound are not available in the current scientific literature.
Conclusion
TSU-68 is a potent, orally active inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor growth. Its biological activity has been well-characterized, demonstrating significant anti-tumor effects in preclinical and clinical studies. While the specific biological activity of its metabolite, this compound, remains to be elucidated, it is reasonable to hypothesize that it may retain some of the inhibitory activity of the parent compound. Further research is required to isolate, characterize, and evaluate the pharmacological profile of this compound to fully understand its contribution to the overall therapeutic effect and pharmacokinetic properties of TSU-68.
References
- 1. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of 6-Hydroxy-TSU-68 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Hydroxy-TSU-68 is a primary metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. While direct extensive research on this compound is limited, its role is inferred from the well-documented activity of its parent compound, TSU-68. TSU-68 exhibits potent anti-angiogenic and anti-tumor effects by competitively inhibiting key RTKs involved in tumor progression and vascularization, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with TSU-68, serving as a proxy for understanding the potential role of its active metabolite, this compound.
Introduction: TSU-68 and its Metabolite this compound
TSU-68 is an orally bioavailable, small molecule inhibitor that has undergone preclinical and clinical evaluation for the treatment of various solid tumors. Its mechanism of action centers on the inhibition of critical signaling pathways that drive tumor angiogenesis and cell proliferation. In vivo, TSU-68 is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, leading to the formation of hydroxylated metabolites, including this compound. While the biological activity of these metabolites has not been extensively characterized in publicly available literature, it is presumed that they contribute to the overall pharmacological effect of the parent drug.
Mechanism of Action
TSU-68 functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. By binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets of TSU-68 are:
-
VEGFR-2 (KDR/Flk-1): A key mediator of VEGF-induced angiogenesis, promoting endothelial cell proliferation, migration, and survival.
-
PDGFRβ: Involved in the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels.
-
FGFR1: Plays a role in tumor cell proliferation, survival, and angiogenesis.
Inhibition of these pathways by TSU-68 and its metabolites leads to a reduction in tumor vascularization, induction of apoptosis in tumor and endothelial cells, and overall inhibition of tumor growth.[1][2][3]
Quantitative Data on TSU-68 Efficacy
The following tables summarize the in vitro inhibitory activity of TSU-68 against its target kinases and its effects on various cancer cell lines. Note: Specific data for this compound is not available in the reviewed literature.
Table 1: In Vitro Kinase Inhibitory Activity of TSU-68
| Target Kinase | Inhibition Parameter | Value (µM) | Reference(s) |
| PDGFRβ | Ki | 0.008 | [4][5] |
| FGFR1 | Ki | 1.2 | [4][5] |
| VEGFR-2 (Flk-1) | Ki | 2.1 | [4][5] |
Table 2: In Vitro Cellular Activity of TSU-68
| Cell Line | Assay | Parameter | Value | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven Mitogenesis | IC50 | 0.34 µM | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven Mitogenesis | IC50 | 9.6 µM | [6] |
| MO7e (Human Myeloid Leukemia) | SCF-induced Proliferation | IC50 | 0.29 µM | [5] |
| TMK-1 (Gastric Cancer) | MTT Assay | IC50 | 22.6 µg/mL | [3] |
| MKN-45 (Gastric Cancer) | MTT Assay | IC50 | 31.8 µg/mL | [3] |
| MKN-74 (Gastric Cancer) | MTT Assay | IC50 | 26.7 µg/mL | [3] |
| HUVEC | MTT Assay | IC50 | 8.9 µg/mL | [3] |
Table 3: In Vivo Tumor Growth Inhibition by TSU-68
| Cancer Type | Cell Line Xenograft | Dosing | Outcome | Reference(s) |
| Endometrial Cancer | HEC1A | 200 mg/kg/day (oral) | Significant tumor proliferation inhibition | [1] |
| Endometrial Cancer | HEC1A | 100 mg/kg/day TSU-68 + 10 mg/kg/day paclitaxel | Significant tumor proliferation inhibition | [1] |
| Various Solid Tumors | A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | 75-200 mg/kg (oral or i.p.) | Tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for TSU-68 are provided below. These protocols can be adapted for the study of this compound.
In Vitro Kinase Assay (Trans-phosphorylation)
Objective: To determine the inhibitory activity of a compound against isolated receptor tyrosine kinases.
Methodology:
-
Plate Preparation: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with a solution of 1-5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Kinase Reaction:
-
Purified recombinant kinase domains (e.g., GST-FGFR1, GST-Flk-1) are added to the wells.
-
The test compound (TSU-68 or its metabolites) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and an appropriate cation (e.g., MnCl2).
-
The plates are incubated at room temperature for a defined period (e.g., 5-15 minutes).
-
-
Stopping the Reaction: The reaction is terminated by the addition of EDTA.
-
Detection of Phosphorylation:
-
The plates are washed with Tris-Buffered Saline with Tween 20 (TBST).
-
A primary antibody against phosphotyrosine is added and incubated.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added and incubated.
-
A substrate for the enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: The signal intensity is measured, and IC50 or Ki values are calculated.[5]
Cellular Receptor Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit ligand-stimulated receptor phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., HUVECs for VEGFR-2, NIH-3T3 cells overexpressing PDGFRβ) are cultured to confluence.
-
Serum Starvation: Cells are quiesced by incubation in a low-serum medium for several hours to reduce basal receptor activation.
-
Compound Treatment: The cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Ligand Stimulation: The specific ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescence substrate.
-
The membrane can be stripped and re-probed for the total receptor protein as a loading control.[5]
-
Cell Proliferation/Mitogenesis Assay (MTT Assay)
Objective: To determine the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. For mitogenesis assays, specific growth factors (e.g., VEGF, FGF) are also added.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by TSU-68 and a general workflow for its in vitro evaluation.
Signaling Pathways Inhibited by TSU-68
Caption: TSU-68/6-Hydroxy-TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of TSU-68.
Conclusion and Future Directions
TSU-68 is a potent multi-targeted RTK inhibitor with significant anti-angiogenic and anti-tumor activity demonstrated in a wide range of preclinical models. While this compound is a known metabolite, there is a clear need for further research to specifically characterize its biological activity. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the in vitro and in vivo efficacy of TSU-68 and this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Elucidating the contribution of this compound to the overall therapeutic effect of TSU-68 administration.
-
Target Specificity: Determining if the kinase inhibitory profile of this compound differs from that of the parent compound.
A deeper understanding of the pharmacology of this compound will be crucial for the continued development and optimization of TSU-68 as a cancer therapeutic.
References
- 1. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
In Vitro Profile of 6-Hydroxy-TSU-68: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide addresses the in vitro studies of 6-Hydroxy-TSU-68. Following a comprehensive literature review, it has been determined that there are no publicly available in vitro studies that specifically characterize this compound, a putative metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). While the metabolism of TSU-68 to a hydroxylated form is suggested by preclinical pharmacokinetic data, which indicate hepatic metabolism likely mediated by cytochrome P450 enzymes (CYP1A1/2), the specific isolation and in vitro characterization of the 6-hydroxy metabolite have not been detailed in the reviewed literature.
Consequently, this document will focus on the extensive in vitro data available for the parent compound, TSU-68 (SU6668), to provide a relevant and comprehensive resource for researchers in the field. The information presented herein, including quantitative data, experimental protocols, and signaling pathway diagrams, pertains to TSU-68 and serves as a foundational reference for understanding its mechanism of action and for potential future studies into its metabolites.
Quantitative Data for TSU-68 (SU6668)
The inhibitory activity of TSU-68 has been quantified in various in vitro assays, including kinase activity and cell proliferation assays. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibition by TSU-68
| Target Kinase | Assay Type | Parameter | Value |
| PDGFRβ | Cell-free | Ki | 8 nM |
| Flk-1 (VEGFR2) | Cell-free | Ki | 2.1 µM |
| FGFR1 | Cell-free | Ki | 1.2 µM |
| c-Kit | Cell-based | IC50 | 0.1 - 1 µM |
Table 2: Inhibition of Cell Proliferation by TSU-68
| Cell Line | Growth Factor Stimulus | Parameter | Value |
| HUVEC | VEGF | IC50 | 0.34 µM |
| HUVEC | FGF | IC50 | 9.6 µM |
| MO7E | SCF | IC50 | 0.29 µM |
| TMK-1 (gastric cancer) | - | IC50 | 22.6 µg/ml |
| MKN-45 (gastric cancer) | - | IC50 | 31.8 µg/ml |
| MKN-74 (gastric cancer) | - | IC50 | 26.7 µg/ml |
| HUVEC | - | IC50 | 8.9 µg/ml |
Experimental Protocols for TSU-68 (SU6668)
Detailed methodologies are crucial for the replication and extension of in vitro studies. The following sections outline the protocols for key experiments performed with TSU-68.
Kinase Assays (Trans-Phosphorylation Reactions)
This protocol describes the methodology used to quantify the trans-phosphorylation activity of receptor tyrosine kinases in the presence of TSU-68.
-
Plate Preparation: 96-well microtiter plates are pre-coated with 20 µ g/well of the peptide substrate poly-Glu,Tyr (4:1) in phosphate-buffered saline (PBS) and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) bovine serum albumin (BSA) in PBS.
-
Enzyme Addition: Purified GST-fusion proteins of the kinase domains (e.g., GST-FGFR1, GST-Flk-1) are added to the wells.
-
Inhibitor and ATP Addition: TSU-68 (dissolved in DMSO) at various concentrations and ATP are added to the wells to initiate the kinase reaction. The final ATP concentration is typically near the Km for the enzyme. The reaction is carried out in a buffer containing MnCl2.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Washing: The plates are washed three times with Tris-buffered saline with Tween 20 (TBST).
-
Phosphotyrosine Detection:
-
A rabbit polyclonal anti-phosphotyrosine antibody (1:10000 dilution in TBST with 0.5% BSA, 0.025% nonfat dry milk, and 100 µM NaVO4) is added and incubated for 1 hour at 37°C.
-
Plates are washed three times with TBST.
-
Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour at 37°C.
-
Plates are washed three times with TBST.
-
-
Quantification: The amount of phosphotyrosine is quantified by adding a colorimetric HRP substrate and measuring the absorbance.
Cell Proliferation (Mitogenesis) Assay
This protocol details the method to assess the inhibitory effect of TSU-68 on growth factor-stimulated cell proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial cell growth media.
-
Quiescence: Cells are growth-arrested by incubation in a low-serum medium (e.g., endothelial cell basal media with 0.5% FBS) for 24 hours.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified period (e.g., 1 hour).
-
Ligand Stimulation: The respective growth factor (e.g., VEGF or FGF) is added to the wells to stimulate proliferation.
-
Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is measured using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of TSU-68.
Receptor Tyrosine Phosphorylation Assay (Western Blotting)
This protocol outlines the procedure to determine the effect of TSU-68 on the phosphorylation of receptor tyrosine kinases in a cellular context.
-
Cell Culture and Quiescence: Cells (e.g., HUVECs or NIH-3T3 cells overexpressing a specific receptor) are grown to confluence and then serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are treated with TSU-68 at various concentrations for 1 hour.
-
Ligand Stimulation: Cells are stimulated with the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways inhibited by TSU-68 and a typical experimental workflow for its in vitro characterization.
Analytical Standards for 6-Hydroxy-TSU-68: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standards for 6-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (Orantinib). TSU-68 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1), key mediators of angiogenesis and tumor progression.[1][2][3][4] Understanding the analytical profile of its major metabolite, this compound, is critical for pharmacokinetic studies, metabolism characterization, and overall drug development.
Physicochemical Properties
An analytical standard of this compound serves as a benchmark for its identification and quantification. The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Chemical Name | (Z)-5-((6-hydroxy-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid | Inferred from parent drug |
| Molecular Formula | C₁₈H₁₈N₂O₄ | - |
| Molecular Weight | 326.35 g/mol | - |
| CAS Number | 1035154-49-4 | - |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO (predicted) | - |
Proposed Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Given the complexity of biological matrices and the expected low concentrations of metabolites, a highly sensitive and selective method such as HPLC-MS/MS is recommended for the quantification of this compound. While a specific validated method for this metabolite is not publicly available, the following protocol is proposed based on established methods for TSU-68 and other tyrosine kinase inhibitors.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is crucial to remove interfering substances from biological samples (e.g., plasma, urine, microsomes).
Experimental Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound). Vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte and IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Parameters
The following are proposed starting parameters for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analytical standard. Predicted transitions: Q1 (Precursor Ion) m/z 327.1 -> Q3 (Product Ion) to be determined. |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The proposed analytical method should be validated according to the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12][13] The key validation parameters are summarized in Table 3.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction efficiency. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Spectroscopic Characterization (Predicted)
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the oxindole and pyrrole rings, methylene protons of the propanoic acid chain, and a hydroxyl proton signal. |
| ¹³C NMR | Carbonyl carbons of the oxindole and carboxylic acid, aromatic and pyrrolic carbons, and aliphatic carbons of the propanoic acid chain. |
| FT-IR | O-H stretching (hydroxyl and carboxylic acid), N-H stretching (oxindole and pyrrole), C=O stretching (amide and carboxylic acid), and aromatic C=C bending. |
| Mass Spectrometry | A protonated molecule [M+H]⁺ at m/z 327.1. Fragmentation would likely involve loss of water, CO₂, and cleavage of the propanoic acid side chain. |
Biological Context: TSU-68 Signaling Pathway
TSU-68 exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.[1][2][3][4] Understanding this pathway is crucial for interpreting the biological significance of its metabolism to this compound.
Caption: TSU-68 inhibits VEGFR2, PDGFRβ, and FGFR1, blocking downstream signaling pathways.
Experimental Workflow
The overall workflow for the analysis of this compound from a biological matrix is depicted below.
Caption: Workflow for the quantitative analysis of this compound.
Logical Relationship for Method Validation
The validation of the analytical method follows a logical progression to ensure its reliability for the intended purpose.
Caption: Logical flow of analytical method validation parameters.
This guide provides a foundational framework for the analytical standards of this compound. The development and validation of a specific and robust analytical method are paramount for accurate pharmacokinetic and metabolic profiling in preclinical and clinical studies. Researchers are encouraged to use this guide as a starting point and to perform thorough optimization and validation of their analytical procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Methodological & Application
Application Notes and Protocols for TSU-68 (SU6668) in Cell Culture
A Note on 6-Hydroxy-TSU-68: Extensive literature searches did not yield specific information on the biological activity or experimental protocols for a compound named "this compound." While TSU-68 (also known as SU6668 or Orantinib) is known to have human metabolites, a specific "6-Hydroxy" metabolite is not prominently characterized in the available scientific literature.[1] Therefore, this document provides detailed protocols and data for the well-studied parent compound, TSU-68, which is a multi-targeted receptor tyrosine kinase inhibitor. The protocols provided can serve as a strong foundation for researchers interested in the effects of TSU-68 and its potential derivatives.
Introduction
TSU-68 (SU6668, Orantinib) is a potent, orally bioavailable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth.[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][5] By inhibiting these kinases, TSU-68 disrupts downstream signaling pathways, leading to the suppression of angiogenesis, induction of apoptosis in tumor and endothelial cells, and inhibition of tumor growth.[2][6][7]
Mechanism of Action
TSU-68 exerts its anti-tumor effects by binding to the ATP-binding site of target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-targeted inhibition leads to a broad-spectrum anti-angiogenic and anti-proliferative activity. The compound has shown significant efficacy in a wide range of preclinical tumor models.[3][5]
Signaling Pathway Diagram
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of TSU-68 against various kinases and its effect on cell proliferation.
Table 1: Inhibitory Activity of TSU-68 against Receptor Tyrosine Kinases
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Autophosphorylation | 8 nM (Ki) | [5] |
| VEGFR-1 (Flt-1) | Trans-phosphorylation | 2.1 µM (Ki) | [4][5] |
| VEGFR-2 (KDR/Flk-1) | Autophosphorylation | 2.4 µM (IC50) | |
| FGFR1 | Trans-phosphorylation | 1.2 µM (Ki) | [4][5] |
| c-Kit | Autophosphorylation | 0.1 - 1 µM (IC50) | [5] |
| EGFR | Autophosphorylation | > 100 µM (IC50) |
Table 2: Cellular Activity of TSU-68
| Cell Line | Assay | Ligand | IC50 Value | Reference |
| HUVECs | Mitogenesis | VEGF | 0.34 µM | [5] |
| HUVECs | Mitogenesis | FGF | 9.6 µM | [5] |
| MO7E | Proliferation | SCF | 0.29 µM | [2][5] |
| NIH-3T3 (PDGFRβ) | PDGFRβ Phosphorylation | PDGF | 0.03 - 0.1 µM | [5] |
| HUVECs | KDR Phosphorylation | VEGF | 0.03 - 10 µM | [4] |
Experimental Protocols
General Guidelines
-
Compound Preparation: TSU-68 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro cell-based assays with TSU-68.
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of TSU-68 on the viability and proliferation of cancer cells.
Materials:
-
Target cancer cell line (e.g., HT-29, HUVEC, MO7E)
-
96-well cell culture plates
-
Complete growth medium
-
TSU-68 stock solution (in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TSU-68 in the appropriate culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest TSU-68 concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TSU-68 or the vehicle control.
-
Incubate for 48-72 hours.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the TSU-68 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Kinase Inhibition Assay (Western Blot for Phospho-RTKs)
This protocol assesses the ability of TSU-68 to inhibit the phosphorylation of its target RTKs in a cellular context.
Materials:
-
Cell line expressing the target RTK (e.g., HUVECs for VEGFR, NIH-3T3 overexpressing PDGFRβ)
-
6-well or 10-cm cell culture plates
-
Serum-free or low-serum medium
-
TSU-68 stock solution
-
Ligand for the target RTK (e.g., VEGF, PDGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash the cells with PBS and then incubate in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to reduce basal RTK phosphorylation.
-
-
Compound Treatment and Ligand Stimulation:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total RTK and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-RTK signal to the total RTK and/or the loading control.
-
Compare the levels of phosphorylated RTK in the TSU-68 treated samples to the ligand-stimulated control to determine the inhibitory effect.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by TSU-68 using flow cytometry.
Materials:
-
Target cell line (e.g., MO7E)
-
6-well cell culture plates
-
TSU-68 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of TSU-68 (e.g., 0.1 µM to 10 µM) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls to set the compensation and gates for:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Calculate the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early and late) in the TSU-68 treated samples to the vehicle control.
-
References
Application Notes and Protocols for TSU-68 (SU6668) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key mediators of angiogenesis and tumor cell proliferation.[1][2][3][4][5] These application notes provide a comprehensive overview of the use of TSU-68 in preclinical animal models of cancer, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
TSU-68 exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP binding sites of several RTKs.[3][4] Its primary targets are VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1.[1][2][3][5] By inhibiting these receptors, TSU-68 blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, as well as the proliferation of tumor cells that overexpress these receptors.[6][7] This leads to a reduction in tumor-induced angiogenesis, normalization of tumor vasculature, and inhibition of tumor growth.[6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of TSU-68 and its in vivo efficacy in various animal tumor models.
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | IC50 / Ki Value | Reference |
| PDGFRβ | Autophosphorylation | Ki: 8 nM | [1][2] |
| VEGFR-1 (Flt-1) | Trans-phosphorylation | Ki: 2.1 µM | [2][3] |
| VEGFR-2 (KDR/Flk-1) | Trans-phosphorylation | IC50: 2.4 µM | [5] |
| FGFR1 | Trans-phosphorylation | Ki: 1.2 µM | [2][3] |
| c-kit | Autophosphorylation | IC50: 0.1-1 µM | [1] |
| Aurora Kinase B | Kinase Assay | IC50: 35 nM | [5] |
| Aurora Kinase C | Kinase Assay | IC50: 210 nM | [5] |
| EGFR | Tyrosine Phosphorylation | No effect up to 100 µM | [1][2] |
Table 2: In Vivo Efficacy of TSU-68 in Xenograft Animal Models
| Tumor Model | Animal | Dosage and Administration | Key Findings | Reference |
| A431 (Epidermoid) | Athymic Mice | 75-200 mg/kg, p.o. daily | Dose-dependent tumor growth inhibition. | [6] |
| Various Human Tumor Xenografts (glioma, melanoma, lung, colon, ovarian) | Athymic Mice | 75-200 mg/kg, p.o. or i.p. daily | Significant tumor growth inhibition. | [3][6] |
| C6 (Glioma) | Athymic Mice | 75 mg/kg, i.p. daily | Suppression of tumor angiogenesis. | [1][6] |
| HT-29 (Colon) | Athymic Mice | 200 mg/kg, p.o. daily | Decreased tumor vessel permeability and fractional plasma volume. | [1][2] |
| HT-29, WiDr (Colon) | SCID Mice | 200 mg/kg, p.o. twice daily for 16 days | Significant inhibition of subcutaneous tumor growth. | [8] |
| HT-29, WAV-I (Colon - Hepatic Metastasis Model) | SCID Mice | 200 mg/kg, p.o. twice daily for 28 days | Significant reduction in liver weight (metastasis). | [8] |
| HEC1A (Endometrial) | BALB/c Nude Mice | 200 mg/kg/day, p.o. | Significant inhibition of subcutaneous tumor proliferation. | [9] |
| VX2 (Liver) | Rabbit | 200 mg/kg, p.o. | Augmented the effect of chemotherapeutic infusion. | [1][2] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical study to evaluate the antitumor efficacy of TSU-68 in a subcutaneous tumor xenograft model.
1. Materials:
-
TSU-68 (SU6668) powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose) or intraperitoneal injection (e.g., DMSO/PEG300/Tween80/ddH2O mixture)[1]
-
Human tumor cell line (e.g., A375 melanoma, Colo205 colon, H460 lung)[1][2]
-
6-8 week old immunodeficient mice (e.g., athymic nu/nu or SCID)[1][8]
-
Sterile PBS and cell culture medium
-
Syringes and needles for injection and gavage
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture and Preparation:
-
Culture the selected human tumor cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and wash with sterile PBS.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 5-10 x 106 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width2).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
-
TSU-68 Formulation and Administration:
-
Preparation of TSU-68 for Oral Gavage: Prepare a suspension of TSU-68 in a suitable vehicle like 0.5% carboxymethylcellulose.
-
Preparation of TSU-68 for Intraperitoneal Injection: A formulation can be prepared by dissolving TSU-68 in DMSO, then diluting with PEG300, Tween80, and ddH2O.[1] For example, a 75 mg/mL stock in DMSO can be diluted with PEG300, followed by the addition of Tween80 and finally ddH2O.[1]
-
Administration: Administer TSU-68 daily via oral gavage or intraperitoneal injection at the desired dose (e.g., 75-200 mg/kg).[1][2] The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint Analysis:
-
Continue the treatment for a predefined period (e.g., 16-28 days) or until tumors in the control group reach a predetermined size.[8]
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31, or Western blotting for target phosphorylation).
-
-
Statistical Analysis:
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
-
Protocol 2: Dorsal Air Sac (DAS) Assay for Anti-Angiogenic Activity
This protocol is used to specifically assess the anti-angiogenic effects of TSU-68 in vivo.[8]
1. Materials:
-
In addition to materials from Protocol 1:
-
Millipore chambers (0.45 µm pore size)
-
Surgical instruments
2. Methodology:
-
Prepare tumor cells as described in Protocol 1.
-
Suspend 2 x 107 cells in PBS and place them inside a Millipore chamber.
-
Implant the chamber subcutaneously into the dorsal air sac of SCID mice.
-
Begin treatment with TSU-68 (e.g., 200 mg/kg, p.o., twice daily) on the day of implantation (Day 0) and continue for 5 days.[8]
-
On Day 6, euthanize the mice and carefully dissect the skin flap containing the chamber.
-
Assess the angiogenic response by measuring the area of newly formed blood vessels directed towards the chamber. The angiogenic index can be calculated and compared between treated and control groups.[8]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including the choice of animal model, tumor cell line, dosage, and administration route, based on their specific research objectives and in accordance with institutional animal care and use guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TSU68, an antiangiogenic receptor tyrosine kinase inhibitor, induces tumor vascular normalization in a human cancer xenograft nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TSU-68 (SU6668) in Murine Models
A Precursor to Understanding the In Vivo Role of its Metabolite, 6-Hydroxy-TSU-68
Disclaimer: Direct dosage and administration data for this compound in mice are not available in the current scientific literature. This compound is a known metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). The following application notes and protocols are based on studies conducted with the parent compound, TSU-68. This information provides a crucial foundation for researchers interested in the in vivo effects of TSU-68 and, by extension, its metabolites.
Introduction
TSU-68 is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. By targeting these key signaling pathways, TSU-68 has demonstrated significant anti-tumor and anti-angiogenic activity in a variety of preclinical mouse models[3][4][5]. These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for TSU-68 in mice, which can serve as a valuable reference for studies on its therapeutic potential and the biological activity of its metabolites.
Data Presentation
Table 1: Summary of TSU-68 (SU6668) Dosage and Administration in Mice
| Mouse Model | Tumor Type | Dosage Range (mg/kg) | Administration Route | Treatment Schedule | Reference(s) |
| Athymic Nude Mice | Various Xenografts | 75 - 200 | Oral Gavage or IP | Once daily | [6] |
| BALB/c Nude Mice | Endometrial Cancer | 100, 200 | Oral | Every day | |
| SCID Mice | Colon Cancer | 200 | Oral | Twice daily | |
| Athymic Mice | Various Xenografts | 75, 100 | IP by bolus injection | Not specified |
Signaling Pathway
TSU-68 exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases. This inhibition blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.
Caption: TSU-68 inhibits key receptor tyrosine kinases involved in angiogenesis.
Experimental Protocols
Protocol 1: General In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical experimental workflow for evaluating the anti-tumor efficacy of TSU-68 in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture human tumor cells (e.g., HEC1A endometrial cancer cells) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
3. TSU-68 Formulation and Administration:
- Prepare TSU-68 in a suitable vehicle. A common formulation involves dissolving TSU-68 in DMSO and then diluting with a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of PEG300, Tween 80, and water.
- Administer TSU-68 orally via gavage at the desired dose (e.g., 100 or 200 mg/kg) daily. The control group should receive the vehicle alone.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the general health and behavior of the mice daily.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
A[label="Tumor Cell Culture"];
B[label="Subcutaneous Implantation in Mice"];
C [label="Tumor Growth Monitoring"];
D [label="Randomization into Groups"];
E [label="TSU-68 Administration (Oral Gavage)"];
F [label="Tumor & Body Weight Measurement"];
G [label="Endpoint: Tumor Excision & Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F [label="Daily"];
F -> G;
}
Caption: Workflow for an in vivo anti-tumor efficacy study of TSU-68.
Protocol 2: Anti-Angiogenesis Assessment using a Dorsal Air Sac (DAS) Assay
This protocol describes a method to specifically evaluate the anti-angiogenic properties of TSU-68.
1. Chamber Implantation:
- Anesthetize SCID mice.
- Implant a sterile Millipore chamber containing human tumor cells (e.g., HT-29 colon cancer cells, 2 x 10^7 cells/chamber) subcutaneously into a dorsal air sac.
2. TSU-68 Administration:
- Administer TSU-68 orally (e.g., 200 mg/kg, twice daily) for a specified period (e.g., 5-6 days), starting from the day of chamber implantation.
3. Assessment of Angiogenesis:
- At the end of the treatment period, euthanize the mice and carefully dissect the skin flap containing the chamber.
- Quantify the growth of new blood vessels towards the chamber. The angiogenic index can be determined by measuring the area of neovascularization.
Conclusion
The provided data and protocols for TSU-68 offer a robust starting point for researchers investigating its anti-cancer properties in murine models. While direct studies on the dosage and administration of its metabolite, this compound, are currently lacking, the information on the parent compound is essential for designing future studies. Pharmacokinetic analyses of TSU-68 in mice would be invaluable to determine the in vivo concentrations of this compound, which could then inform the design of studies to directly assess its biological activity. Further research is warranted to elucidate the specific contribution of this compound to the overall therapeutic effects of TSU-68.
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Application Note: Quantitative Analysis of 6-Hydroxy-TSU-68 in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), in human plasma. TSU-68 is an investigational antiangiogenic agent that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4] Monitoring the levels of its metabolites, such as this compound, is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and preclinical research.
Introduction
TSU-68 is an orally active small molecule inhibitor of receptor tyrosine kinases, which are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1][4] The drug exerts its anti-tumor effects by blocking the signaling pathways of VEGFR, FGFR, and PDGFR.[3] Understanding the metabolic fate of TSU-68 is essential for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. In vivo studies have shown that TSU-68 can induce its own oxidative metabolism.[5] this compound is a potential oxidative metabolite of TSU-68. A reliable and sensitive analytical method for the quantification of this metabolite in biological matrices is therefore necessary. LC-MS/MS offers high selectivity and sensitivity for the analysis of drugs and their metabolites in complex biological fluids.[6] This application note provides a detailed protocol for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound and TSU-68 reference standards
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | Hypothetical 390.2 | Hypothetical 278.1 | 25 | 80 |
| This compound-d4 (IS) | Hypothetical 394.2 | Hypothetical 282.1 | 25 | 80 |
(Note: The exact m/z values for this compound and its internal standard are hypothetical and would need to be determined experimentally.)
Results and Discussion
Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 4: Representative Quantitative Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Signaling Pathway and Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Measuring 6-Hydroxy-TSU-68 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (Orantinib, SU6668) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). [1][2]These receptors are critically involved in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. [3][4]TSU-68 inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways and inhibiting angiogenesis and cell proliferation. [2][5] The metabolism of TSU-68 is a key factor in its pharmacokinetic profile. It has been observed that TSU-68 can induce its own metabolism, a phenomenon known as autoinduction, which can lead to decreased plasma concentrations upon repeated dosing. This is primarily mediated by cytochrome P450 enzymes. One of the identified metabolites is 6-Hydroxy-TSU-68. Understanding the plasma concentration of this metabolite is crucial for a comprehensive assessment of the pharmacokinetics and metabolic profile of TSU-68.
This document provides a detailed protocol for the quantitative analysis of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of TSU-68
The primary mechanism of action of TSU-68 involves the inhibition of key receptor tyrosine kinases. The following diagram illustrates the signaling pathways affected by the parent compound, TSU-68. The quantification of its metabolite, this compound, is important for understanding the overall disposition of the drug.
TSU-68 Signaling Pathway Inhibition.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry.
Materials and Reagents
-
This compound reference standard
-
TSU-68-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow Diagram
Workflow for this compound Analysis.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL TSU-68-d4 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or HPLC vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| This compound | Q1: 327.1 -> Q3: 268.1 (Quantifier) |
| Q1: 327.1 -> Q3: 145.1 (Qualifier) | |
| TSU-68-d4 (IS) | Q1: 315.2 -> Q3: 256.2 (Quantifier) |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Note: MRM transitions are hypothetical and should be optimized based on experimental infusion of the reference standards.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% RSD) and accuracy (within ± 20%).
-
Precision and Accuracy: Determined at the LLOQ, low, medium, and high quality control (QC) concentrations. Intraday and interday precision should be ≤ 15% RSD (≤ 20% at LLOQ), and accuracy should be within ± 15% (± 20% at LLOQ).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Example Validation Data (Hypothetical)
Calibration Curve
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 25 | 0.618 |
| 100 | 2.485 |
| 200 | 4.992 |
| r² | 0.9989 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intraday Precision (%RSD) | Intraday Accuracy (%) | Interday Precision (%RSD) | Interday Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low | 1.5 | 6.2 | 98.7 | 7.8 | 101.5 |
| Medium | 50 | 4.1 | 102.3 | 5.5 | 99.4 |
| High | 150 | 3.8 | 97.9 | 4.9 | 98.6 |
Data Presentation and Analysis
The concentration of this compound in unknown plasma samples is determined by interpolating the response ratio (analyte peak area / internal standard peak area) from the linear regression of the calibration curve. The results should be reported in ng/mL. All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, once validated, will be a valuable tool for pharmacokinetic studies and clinical trial monitoring of TSU-68, enabling a more complete understanding of its metabolic fate and contribution to the overall pharmacological profile. The provided diagrams and tables offer a clear and structured guide for researchers and professionals in the field of drug development.
References
- 1. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Tyrosine Kinase Inhibition using TSU-68 and its Metabolite, 6-Hydroxy-TSU-68
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its metabolite, 6-Hydroxy-TSU-68, in studying tyrosine kinase inhibition. TSU-68 is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). This compound is a metabolite of TSU-68, identified in the biotransformation pathway in human liver microsomes.
Mechanism of Action
TSU-68 functions as an ATP-competitive inhibitor of several receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins. This inhibition effectively blocks the signal transduction pathways that are crucial for cell proliferation, migration, and angiogenesis. The primary targets of TSU-68 are PDGFRβ, VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and FGFR1. It exhibits significantly less activity against other tyrosine kinases such as EGFR, IGF-1R, Met, and Src.
Data Presentation
Inhibitory Activity of TSU-68
The following tables summarize the in vitro inhibitory activity of TSU-68 against various tyrosine kinases.
Table 1: In Vitro Inhibitory Potency of TSU-68 against Receptor Tyrosine Kinases
| Target Kinase | Inhibition Parameter | Value |
| PDGF-Rβ | IC50 | 8 nM |
| PDGF-Rβ | Ki | 8 nM |
| VEGF-R1 (Flt-1) | IC50 | 2.1 µM |
| VEGF-R1 (Flt-1) | Ki | 2.1 µM |
| VEGF-R2 (KDR/Flk-1) | IC50 | 2.4 µM |
| FGF-R1 | IC50 | 1.2 µM |
| FGF-R1 | Ki | 1.2 µM |
| c-kit | IC50 | 0.1-1 µM |
| EGFR | IC50 | >100 µM |
Table 2: Cellular Activity of TSU-68
| Cell-Based Assay | Cell Line | IC50 |
| VEGF-driven HUVEC mitogenesis | HUVEC | 0.34 µM |
| FGF-driven HUVEC mitogenesis | HUVEC | 9.6 µM |
| SCF-induced MO7E cell proliferation | MO7E | 0.29 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Trans-phosphorylation Assay)
This protocol describes a method to determine the in vitro inhibitory activity of TSU-68 against receptor tyrosine kinases.
Materials:
-
Recombinant kinase domains (e.g., GST-Flk-1, GST-FGFR1)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
96-well microtiter plates
-
TSU-68 (or this compound)
-
ATP
-
Kinase reaction buffer
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Anti-phosphotyrosine antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat 96-well plates with the poly(Glu,Tyr) substrate overnight at 4°C.
-
Wash the plates with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of TSU-68 in kinase reaction buffer.
-
Add the recombinant kinase and the TSU-68 dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 20 minutes) at room temperature.
-
Wash the plates to remove ATP and unbound reagents.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the in vitro trans-phosphorylation kinase assay.
Protocol 2: Cell-Based Receptor Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of TSU-68 on ligand-induced receptor phosphorylation in a cellular context.
Materials:
-
Cells overexpressing the target receptor (e.g., NIH-3T3 cells overexpressing PDGFRβ)
-
Cell culture medium and supplements
-
Serum-free medium
-
Ligand for the target receptor (e.g., PDGF)
-
TSU-68 (or this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Primary antibodies (anti-phospho-receptor, anti-total-receptor)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of TSU-68 for 1-2 hours.
-
Stimulate the cells with the corresponding ligand for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an antibody against the total receptor to confirm equal loading.
Caption: Workflow for the cell-based receptor phosphorylation assay.
Protocol 3: Cell Proliferation (Mitogenesis) Assay
This protocol is used to evaluate the effect of TSU-68 on cell proliferation driven by specific growth factors.
Materials:
-
Target cells (e.g., HUVECs, MO7E cells)
-
Cell culture medium and supplements
-
Growth factors (e.g., VEGF, FGF, SCF)
-
TSU-68 (or this compound)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium.
-
Add serial dilutions of TSU-68 to the wells.
-
Add the specific growth factor to stimulate proliferation.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value for the inhibition of cell proliferation.
Signaling Pathway
TSU-68 targets multiple RTKs involved in angiogenesis and cell proliferation. The diagram below illustrates the general signaling pathways inhibited by TSU-68.
Caption: Inhibition of RTK signaling pathways by TSU-68.
Application Notes and Protocols for Cell-Based Assays to Evaluate 6-Hydroxy-TSU-68 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of 6-Hydroxy-TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor.
Introduction
This compound is a potent, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3]. It functions as an ATP-competitive inhibitor, blocking the downstream signaling pathways that lead to cell proliferation, migration, and survival[1][3]. These notes detail key in vitro assays to quantify the anti-proliferative, pro-apoptotic, and anti-angiogenic effects of this compound.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
This compound exerts its primary effects by inhibiting the autophosphorylation of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. By binding to the ATP-binding pocket of these receptors, it prevents the transfer of phosphate groups, thereby blocking the activation of downstream signaling cascades.
Figure 1. Inhibition of RTK signaling by this compound.
I. Cell Proliferation and Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on various cell lines, particularly endothelial and tumor cells.
A. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light[4].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals[4]. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[5].
References
Application Note: Protocol for Assessing the Stability of 6-Hydroxy-TSU-68
Audience: Researchers, scientists, and drug development professionals.
Introduction TSU-68 (also known as Orantinib or SU6668) is a multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4][5] These receptors are key mediators of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[3][4] By competitively inhibiting the ATP-binding site of these kinases, TSU-68 blocks downstream signaling, suppresses angiogenesis, and exhibits antitumor activity.[2][3][6][7]
6-Hydroxy-TSU-68 is a metabolite of TSU-68. To evaluate its potential for further development, a thorough characterization of its physicochemical properties, including its intrinsic stability, is essential. Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[8]
This document provides a comprehensive protocol for assessing the stability of this compound through forced degradation studies and preliminary solution and solid-state stability evaluations, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[9][10][11] The goal of these studies is to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[11]
Signaling Pathway Inhibition by TSU-68
The diagram below illustrates the signaling pathways targeted by TSU-68. Growth factors like VEGF, PDGF, and FGF bind to their respective receptor tyrosine kinases (RTKs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and angiogenesis. TSU-68 and its metabolites inhibit the kinase domain, preventing this signal transduction.
Experimental Protocols
Objective
To assess the intrinsic stability of this compound by subjecting it to forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[9]
Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/Vis or PDA detector; Mass Spectrometer (MS) detector is recommended for peak identification.
-
Calibrated pH meter
-
Forced-air stability oven
-
Photostability chamber compliant with ICH Q1B guidelines.[12]
Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients. A reverse-phase HPLC-UV method should be developed and validated for this purpose.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound (e.g., 280 nm and 447 nm).[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: A stock solution of 1 mg/mL is recommended.[12] Samples from stress conditions should be diluted to a final concentration of approximately 0.1 mg/mL.
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating and to identify potential degradation products.[9]
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).[9]
-
Quench the reaction by dilution with mobile phase and analyze immediately.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a glass vial.
-
Heat in a calibrated oven at 80°C.
-
Sample at 1, 3, and 7 days, prepare a solution, and analyze.
-
-
Photolytic Degradation (Solid and Solution):
-
Expose solid powder and a 0.1 mg/mL solution of this compound to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines: an integrated exposure of not less than 1.2 million lux hours and 200 watt-hours/m².[11]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
-
Experimental Workflow
The following diagram outlines the general workflow for the forced degradation studies.
Data Presentation and Analysis
All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | % this compound Remaining | % Degradation | No. of Degradants (>0.1%) |
| 0.1 M HCl, 60°C | 2 | 98.5 | 1.5 | 1 |
| 8 | 94.2 | 5.8 | 2 | |
| 24 | 85.1 | 14.9 | 2 | |
| 0.1 M NaOH, 60°C | 1 | 92.0 | 8.0 | 3 |
| 4 | 75.6 | 24.4 | 4 | |
| 8 | 61.3 | 38.7 | 4 | |
| 3% H₂O₂, RT | 4 | 96.3 | 3.7 | 1 |
| 8 | 91.8 | 8.2 | 1 | |
| 24 | 82.5 | 17.5 | 2 | |
| Thermal (80°C, solid) | 72 (3 days) | 99.5 | 0.5 | 0 |
| Photolytic (ICH Q1B) | - | 97.2 | 2.8 | 1 |
| (Note: Data shown are representative examples.) |
Table 2: Solution State Stability in PBS (pH 7.4) at 25°C
| Time Point | % this compound Remaining | Appearance of Solution |
| 0 Hours | 100.0 | Clear, colorless |
| 24 Hours | 99.8 | Clear, colorless |
| 72 Hours | 99.5 | Clear, colorless |
| 1 Week | 98.9 | Clear, colorless |
| (Note: Data shown are representative examples.) |
Table 3: Solid-State Stability
| Condition | Time Point (Months) | % this compound Remaining | Physical Appearance |
| 25°C / 60% RH | 1 | 100.0 | White powder |
| 3 | 99.9 | White powder | |
| 6 | 99.8 | White powder | |
| 40°C / 75% RH | 1 | 99.7 | White powder |
| 3 | 99.2 | White powder | |
| 6 | 98.5 | White powder | |
| (Note: Data shown are representative examples.) |
Conclusion
This application note provides a detailed protocol for assessing the stability of this compound. The forced degradation studies are essential for identifying the compound's degradation pathways and for developing a robust, stability-indicating analytical method. The data generated from these protocols will establish the intrinsic stability profile of the molecule, which is a fundamental requirement for its progression in the drug development pipeline. Further long-term stability studies, as outlined in ICH guidelines, will be necessary to establish a re-test period and appropriate storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application of 6-Hydroxy-TSU-68 in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as Orantinib or SU6668), a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets the key drivers of tumor angiogenesis, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Given that hepatocellular carcinoma (HCC) is a highly vascularized tumor, inhibition of these signaling pathways is a critical area of research for developing effective cancer therapeutics. While most of the available research focuses on the parent compound, TSU-68, the in vivo activity observed is a composite of the effects of TSU-68 and its metabolites, including this compound. These notes provide a comprehensive overview of the application of TSU-68 and its active metabolites in HCC research.
Mechanism of Action
TSU-68 and its metabolites exert their anti-tumor effects primarily through the inhibition of angiogenesis. By competitively targeting the ATP-binding sites of VEGFR-2, PDGFR, and FGFR, the compound blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. In the context of HCC, TSU-68 has been shown to not only affect the tumor vasculature but also the tumor microenvironment by inhibiting stromal PDGF signaling, which can suppress HCC growth.[1]
Data Presentation
Table 1: Inhibitory Activity of TSU-68 against Key Receptor Tyrosine Kinases
| Target Kinase | Inhibition Constant (Ki) |
| PDGFRβ | 8 nM |
| FGFR1 | 1.2 µM |
| VEGFR-2 (Flt-1) | 2.1 µM |
Data compiled from publicly available sources.[2][3][4]
Table 2: Clinical Efficacy of TSU-68 in Advanced Hepatocellular Carcinoma (Phase I/II Trial)
| Parameter | Result |
| Response Rate | |
| Complete Response | 2.9% |
| Partial Response | 5.7% |
| Stable Disease | 42.8% |
| Time-to-Event | |
| Median Time to Progression | 2.1 months |
| Median Overall Survival | 13.1 months |
| Recommended Phase II Dose | 200 mg twice daily |
Data from a Phase I/II trial in patients with advanced HCC.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TSU-68 Inhibition in HCC
Caption: TSU-68 and its metabolites inhibit VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing the in vitro efficacy of this compound in HCC cell lines.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for evaluating the in vivo anti-tumor effects of TSU-68.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Phosphorylated RTKs
Objective: To assess the inhibitory effect of this compound on the phosphorylation of VEGFR-2, PDGFR, and FGFR in HCC cells.
Materials:
-
HCC cell lines
-
6-well plates
-
This compound
-
Growth factors (VEGF, PDGF, FGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-PDGFR, anti-PDGFR, anti-p-FGFR, anti-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCC cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the respective growth factor (e.g., 50 ng/mL VEGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
In Vivo HCC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TSU-68 in an in vivo HCC model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HCC cell line (e.g., Huh7) and/or fibroblast cell line (e.g., WI-38)
-
Matrigel (optional)
-
TSU-68 formulated for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells), optionally mixed with fibroblasts and/or Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer TSU-68 (e.g., 200 mg/kg) or vehicle control orally, twice daily.[5]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, and perform histological and immunohistochemical analysis (e.g., for microvessel density using CD31 staining).
-
Calculate the tumor growth inhibition percentage.
Conclusion
This compound, as an active metabolite of TSU-68, plays a role in the anti-angiogenic and anti-tumor effects observed in hepatocellular carcinoma models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this class of multi-targeted tyrosine kinase inhibitors in HCC. Further studies are warranted to specifically delineate the individual contribution of this compound to the overall pharmacological profile of TSU-68.
References
- 1. TSU-68 ameliorates hepatocellular carcinoma growth by inhibiting microenvironmental platelet-derived growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxy-TSU-68 Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 6-Hydroxy-TSU-68 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to TSU-68?
A1: this compound is the hydroxylated metabolite of TSU-68 (also known as Orantinib or SU6668). TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1] As a metabolite, this compound is formed in the body, for instance in liver microsomes, and is relevant for studying the metabolism and overall activity of the parent compound.
Q2: What is the expected solubility of this compound compared to TSU-68?
Q3: What are the recommended starting solvents for dissolving this compound?
A3: Given that its parent compound, TSU-68, is highly soluble in Dimethyl Sulfoxide (DMSO), it is recommended to start by attempting to dissolve this compound in DMSO. For TSU-68, concentrations of 50-62 mg/mL in DMSO have been reported. It is advisable to start with a conservative approach and determine the optimal concentration empirically.
Q4: My compound is precipitating when I dilute my DMSO stock in aqueous media. What should I do?
A4: This is a common issue with compounds dissolved in DMSO. To prevent precipitation, it is recommended to perform a serial dilution of your DMSO stock solution in DMSO first, before adding it to your aqueous experimental medium. This gradual change in solvent polarity can help maintain the compound's solubility. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, but it is always best to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Improving Solubility of this compound
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your experiments.
Initial Solubility Testing
If you are experiencing solubility issues, a systematic approach to test different solvents and conditions is recommended.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for systematically testing and optimizing the solubility of this compound.
Quantitative Solubility Data for TSU-68 (for reference)
The following table summarizes the reported solubility of the parent compound, TSU-68, in various solvents. This can serve as a useful reference point when working with its hydroxylated metabolite.
| Solvent | Reported Solubility (TSU-68) |
| DMSO | 50 mg/mL |
| DMSO | 62 mg/mL |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO (Hypothetical)
Molecular Weight of this compound: ~326.35 g/mol
-
Preparation : Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Calculation : To prepare a 10 mM stock solution, you will need to dissolve 3.26 mg of this compound in 1 mL of DMSO.
-
Dissolution : Add 1 mL of anhydrous DMSO to the vial containing 3.26 mg of the compound.
-
Mixing : Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Storage : Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation for TSU-68 (for reference)
For in vivo studies, TSU-68 has been formulated as a suspension. A similar approach may be necessary for this compound if high doses are required.
-
Vehicle Preparation : A common vehicle for oral administration is 0.5% Carboxymethylcellulose (CMC) in water.
-
Formulation :
-
Weigh the required amount of the compound.
-
Prepare a 0.5% CMC solution.
-
Add the compound to the CMC solution and mix thoroughly to create a homogenous suspension.
-
Another reported in vivo formulation for TSU-68 involves a mixture of DMSO, PEG300, Tween 80, and water.
Signaling Pathway
TSU-68 and its metabolite, this compound, are expected to inhibit the signaling pathways of VEGFR2, PDGFR, and FGFR. Understanding these pathways is crucial for designing experiments and interpreting results.
Simplified Signaling Pathway of TSU-68 Targets
Caption: TSU-68 and its metabolite inhibit key receptor tyrosine kinases, blocking downstream signaling and cellular responses like angiogenesis.
References
6-Hydroxy-TSU-68 degradation and storage conditions
This technical support center provides guidance on the storage, stability, and handling of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for TSU-68 powder?
For long-term storage, TSU-68 powder should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is stable for at least three years.[1][2] One supplier suggests stability for at least four years.[6]
Q2: How should I store stock solutions of TSU-68?
Stock solutions of TSU-68 should be aliquoted to avoid repeated freeze-thaw cycles.[1][4][5] For long-term storage, it is recommended to store these aliquots at -80°C, where they are stable for up to one year.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][4][5]
Q3: What solvents are recommended for preparing TSU-68 stock solutions?
TSU-68 is soluble in DMSO at a concentration of 62 mg/mL (199.77 mM).[2] It is insoluble in water and ethanol.[2][3] For in vivo studies, a homogeneous suspension can be prepared using CMC-Na (carboxymethyl cellulose sodium).[2]
Q4: Is there any information available on the degradation of 6-Hydroxy-TSU-68?
Currently, there is no publicly available information specifically detailing the degradation pathways of this compound. Degradation studies would likely involve subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting degradants using techniques like HPLC and mass spectrometry.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of TSU-68.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper solvent used. | Ensure the use of a suitable solvent like DMSO. TSU-68 is insoluble in water and ethanol.[2][3] |
| Solution concentration is too high. | Prepare stock solutions at a concentration at or below the recommended solubility in DMSO (62 mg/mL).[2] | |
| Improper storage. | Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles.[1][2][4][5] | |
| Inconsistent experimental results | Degradation of the compound. | Ensure proper storage conditions have been maintained. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a suitable analytical method such as UV-Vis spectroscopy or HPLC. | |
| Difficulty dissolving the compound for in vivo studies | Inappropriate vehicle used. | For oral administration, a homogeneous suspension can be prepared using CMC-Na.[2] It is recommended to prepare this fresh for each use. |
Storage and Stability Data
The following tables summarize the known storage conditions and stability information for TSU-68.
Table 1: Storage Conditions for TSU-68
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 3 years[1][2] |
| Stock Solution in Solvent | -80°C | 1 year[1][2] |
| -20°C | 1 month[1][4][5] |
Table 2: Solubility of TSU-68
| Solvent | Solubility |
| DMSO | 62 mg/mL (199.77 mM)[2] |
| Water | Insoluble[2][3] |
| Ethanol | Insoluble[2][3] |
Experimental Protocols
While specific degradation studies for this compound are not available, a general approach to assess compound stability is provided below.
Protocol: General Stability Assessment of a Research Compound
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO for TSU-68) to a known concentration.
-
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Add an aliquot of the stock solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This typically involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Use a detector (e.g., UV-Vis or PDA) to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the degradation rate under each stress condition.
-
Visualizations
Caption: Hypothetical Degradation Pathway.
Caption: Troubleshooting Compound Stability.
References
Technical Support Center: 6-Hydroxy-TSU-68 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 6-Hydroxy-TSU-68, a key metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (Orantinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a metabolite of TSU-68, an investigational anti-cancer agent that inhibits vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3] Quantification of this metabolite is crucial for pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, TSU-68. Monitoring metabolite levels helps in assessing drug efficacy, potential for drug-drug interactions, and inter-individual variability in drug metabolism.[4]
Q2: What is the most common analytical technique for quantifying this compound in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices such as plasma and serum. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.[5]
Q3: What are the main challenges in developing a robust LC-MS/MS method for this compound?
A3: Common challenges include achieving adequate sensitivity, managing matrix effects from complex biological samples, ensuring the stability of the analyte during sample collection and processing, and obtaining a suitable internal standard.[5][6] Additionally, the potential for isomeric metabolites could pose a challenge for chromatographic separation.
Q4: How does TSU-68's metabolism affect its quantification and that of its metabolites?
A4: TSU-68 has been observed to cause autoinduction of its own metabolism, primarily through the cytochrome P450 enzyme system (CYP1A1/2).[4][7] This can lead to a decrease in the plasma concentration of the parent drug upon repeated dosing and may influence the concentration of its metabolites, including this compound. This phenomenon should be considered when designing pharmacokinetic studies and interpreting results.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the quantification of this compound.
Section 1: Standard Curve and Calibration Issues
Problem: My standard curve for this compound is not linear or has poor reproducibility.
-
Possible Cause 1: Analyte Adsorption or Instability.
-
Solution: this compound, like many small molecules, may be prone to adsorption to plasticware or instability in certain solvents or at specific pH values.
-
Use low-adsorption polypropylene tubes and plates.
-
Ensure the pH of your reconstitution solvent is compatible with the analyte's stability.
-
Investigate the stability of stock and working solutions over time and under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). Perform freeze-thaw stability tests.[2][8][9]
-
-
-
Possible Cause 2: Inappropriate Internal Standard (IS).
-
Solution: The choice of internal standard is critical for compensating for variability in sample preparation and instrument response.
-
Ideally, use a stable isotope-labeled (SIL) this compound as the IS.
-
If a SIL-IS is unavailable, select a structural analog that exhibits similar extraction recovery, chromatographic retention, and ionization efficiency to the analyte.[10]
-
-
-
Possible Cause 3: Suboptimal Calibration Range.
-
Solution: Ensure your calibration range brackets the expected concentrations in your study samples. A range that is too wide can sometimes lead to non-linearity, especially at the lower and upper ends. Consider using a weighted regression model (e.g., 1/x or 1/x²) if heteroscedasticity is observed.
-
Section 2: Sample Preparation Challenges
Problem: I am experiencing low or inconsistent recovery of this compound from plasma samples.
-
Possible Cause 1: Inefficient Protein Precipitation.
-
Solution: Protein precipitation is a common and rapid method for sample cleanup.
-
Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a good starting point.[11][12]
-
Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.
-
Consider the temperature of precipitation; performing the precipitation at a lower temperature can sometimes improve efficiency.
-
-
-
Possible Cause 2: Suboptimal Solid-Phase Extraction (SPE) Method.
-
Solution: SPE can provide cleaner extracts compared to protein precipitation but requires more extensive method development.
-
Screen different SPE sorbents (e.g., reversed-phase C8 or C18, mixed-mode cation exchange) to find the one with the best retention and elution characteristics for this compound.
-
Optimize the pH of the loading, washing, and elution solutions to maximize recovery of the analyte and removal of interferences.
-
-
Section 3: Chromatographic and Mass Spectrometric Issues
Problem: I am observing poor peak shape (e.g., tailing, splitting) for this compound.
-
Possible Cause 1: Suboptimal Mobile Phase or Gradient.
-
Solution: The mobile phase composition is critical for good chromatography.
-
Adjust the pH of the aqueous mobile phase. Small molecule analysis often benefits from an acidic mobile phase (e.g., with 0.1% formic acid) to promote protonation and good peak shape.
-
Optimize the gradient elution profile to ensure adequate separation from matrix components and isomeric metabolites.
-
-
-
Possible Cause 2: Column Overload or Contamination.
-
Solution:
-
Ensure the injection volume and concentration are within the linear range of the column.
-
Implement a column wash step at the end of each run to remove strongly retained matrix components.
-
If the column is contaminated, try flushing it with a series of strong solvents.
-
-
Problem: The signal for this compound is weak or inconsistent (Ion Suppression/Enhancement).
-
Possible Cause 1: Matrix Effects.
-
Solution: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte.
-
Improve sample cleanup using a more rigorous method like SPE.
-
Modify the chromatographic conditions to separate the analyte from the interfering matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.
-
-
-
Possible Cause 2: Suboptimal Mass Spectrometry Parameters.
-
Solution: Ensure that the mass spectrometer is properly tuned and calibrated.
-
Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, for maximum signal intensity of this compound.
-
Perform compound optimization by infusing a standard solution of the analyte to determine the optimal precursor and product ions and their corresponding collision energies for multiple reaction monitoring (MRM).
-
-
Experimental Protocols & Data
Table 1: Proposed LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined experimentally (predicted m/z ~327.1 for [M+H]⁺) |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy | To be optimized |
| Internal Standard | Stable Isotope-Labeled this compound or a suitable structural analog |
Note: The exact mass transitions and collision energies for this compound need to be determined empirically through infusion and compound optimization experiments.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Label 1.5 mL low-adsorption microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.
-
Add 10 µL of internal standard working solution to each tube (except for blanks).
-
Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Seal the plate and inject the samples into the LC-MS/MS system.
Visualizations
Caption: TSU-68 inhibits key signaling pathways.
Caption: A logical workflow for troubleshooting quantification issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing 6-Hydroxy-TSU-68 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-Hydroxy-TSU-68 in in vitro assays. The information is tailored for scientists in academic and drug development settings.
A preliminary note on TSU-68 and this compound: this compound is an active metabolite of TSU-68 (also known as SU6668 or Orantinib). Both compounds are multi-targeted receptor tyrosine kinase (RTK) inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). The data and protocols provided here are based on the well-characterized parent compound, TSU-68, and are expected to be highly relevant for its active metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TSU-68?
TSU-68 is a competitive inhibitor of ATP binding to the kinase domain of several receptor tyrosine kinases, which prevents autophosphorylation and activation of downstream signaling pathways.[1][2] Its primary targets are VEGFR2 (KDR/Flk-1), PDGFRβ, and FGFR1.[3][4][5] By inhibiting these receptors, TSU-68 can block key cellular processes involved in angiogenesis and tumor cell proliferation.[1][2]
Q2: What are the typical starting concentrations for in vitro experiments with TSU-68?
The effective concentration of TSU-68 can vary significantly depending on the cell line and the specific assay.[6] For initial experiments, a dose-response curve is recommended. Based on published data, a broad range to test would be from 0.01 µM to 10 µM.[3] For specific assays, consider the following:
-
PDGFRβ phosphorylation inhibition: Effects can be seen at concentrations as low as 0.03-0.1 µM in NIH-3T3 cells.[3]
-
VEGFR phosphorylation inhibition: Inhibition in Human Umbilical Vein Endothelial Cells (HUVECs) is observed in a similar range.[3]
-
Cell proliferation/viability (e.g., MTT assay): The IC50 for VEGF-driven mitogenesis in HUVECs is approximately 0.34 µM, while for FGF-driven mitogenesis, it is much higher at 9.6 µM.[3][4]
Q3: How should I prepare and store TSU-68 stock solutions?
TSU-68 is a solid that is insoluble in water and ethanol but soluble in DMSO.[5][7]
-
Preparation: Prepare a high-concentration stock solution, for example, 10 mM or higher, by dissolving the compound in high-quality, anhydrous DMSO.[3][7] You may need to warm the tube to 37°C and use an ultrasonic bath to ensure it fully dissolves.[7]
-
Storage: Store the lyophilized powder at -20°C.[7] The DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][8] In solution, the compound is generally stable for at least one month when stored at -20°C.[5]
Q4: How can I confirm that the effects I'm seeing are due to on-target inhibition?
To ensure the observed phenotype is a result of on-target activity, consider the following validation experiments:
-
Use a Secondary Inhibitor: Treat your cells with a structurally different inhibitor that targets the same pathways (e.g., other VEGFR/PDGFR inhibitors like Sunitinib or Sorafenib). If the phenotype is similar, it supports an on-target effect.[9]
-
Western Blot Analysis: Directly measure the phosphorylation status of the target receptors (p-VEGFR2, p-PDGFRβ) and key downstream signaling proteins like AKT and ERK. A dose-dependent decrease in phosphorylation corresponding to the phenotypic outcome is strong evidence of on-target activity.[10]
-
Rescue Experiments: If possible, transfect cells with a mutant version of the target receptor that is resistant to the inhibitor. Reversal of the phenotype in these cells would confirm on-target action.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No effect or weak activity at expected concentrations. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may not rely on the targeted pathways (VEGFR, PDGFR, FGFR) for proliferation or survival. 3. Insufficient Incubation Time: The duration of treatment may be too short to observe a phenotypic change. | 1. Prepare a fresh stock solution from lyophilized powder. Aliquot stocks to minimize freeze-thaw cycles. 2. Check the literature for the expression levels of target receptors in your cell line. Consider using a positive control cell line known to be sensitive to TSU-68. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High cytotoxicity observed across all concentrations. | 1. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-Target Effects: At high concentrations (>10 µM), small molecule inhibitors can affect unintended targets, leading to non-specific toxicity.[11] | 1. Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%. Include a "vehicle-only" control (media + DMSO) in all experiments. 2. Lower the concentration range in your dose-response curve. Focus on concentrations at or slightly above the known IC50 values for the primary targets.[9] |
| Precipitation of the compound in culture media. | Poor Solubility: TSU-68 has low aqueous solubility. Diluting a high-concentration DMSO stock directly into aqueous media can cause it to precipitate. | 1. Perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to the final culture volume. 2. Visually inspect the media in the wells after adding the compound to ensure no precipitate has formed. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health. 2. Inconsistent Compound Dosing: Pipetting errors or incomplete mixing of the compound in the media. 3. Assay Variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent, low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Prepare a master mix of the treatment media for all replicate wells to ensure uniform dosing. 3. Follow a standardized protocol strictly for all steps, particularly incubation times and reagent handling. |
Quantitative Data Summary
The inhibitory activity of TSU-68 has been quantified in various assays. The values below provide a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of TSU-68 (SU6668)
| Target / Assay | System | Potency Value | Reference(s) |
|---|---|---|---|
| PDGFRβ | Cell-free kinase assay | Ki = 8 nM | [3][4][5] |
| FGFR1 | Cell-free kinase assay | Ki = 1.2 µM | [3][4][5] |
| VEGFR1 (Flt-1) | Cell-free kinase assay | Ki = 2.1 µM | [3][4] |
| VEGFR2 (KDR/Flk-1) | Cell-free kinase assay | IC50 = 2.1 µM | [3] |
| c-Kit | Cell-based autophosphorylation | IC50 = 0.1 - 1 µM | [3][4] |
| VEGF-driven Mitogenesis | HUVECs | IC50 = 0.34 µM | [3][4] |
| FGF-driven Mitogenesis | HUVECs | IC50 = 9.6 µM | [3][4] |
| SCF-induced Proliferation | MO7E cells | IC50 = 0.29 µM |[4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by TSU-68 and a general workflow for its in vitro evaluation.
Caption: Simplified VEGFR2 signaling pathway inhibited by TSU-68.
Caption: Key downstream pathways of FGFR1 and PDGFRβ.
Caption: General experimental workflow for in vitro inhibitor studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of TSU-68 on cell viability by measuring metabolic activity.[12]
Materials:
-
Cells of interest
-
Complete culture medium
-
TSU-68 (dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[14]
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of TSU-68 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[13] Include wells for "no-treatment" and "vehicle-only" (medium with the highest concentration of DMSO used) controls.
-
Incubation: Incubate the plate for your desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Incubate overnight in the incubator or for 15 minutes on an orbital shaker.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the average absorbance of the blank (media only) wells from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[13]
Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition
This protocol assesses the direct inhibitory effect of TSU-68 on a key downstream signaling pathway.[10][15][16]
Materials:
-
6-well tissue culture plates
-
TSU-68
-
Growth factor (e.g., VEGF, PDGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells for 2-24 hours if necessary to reduce basal signaling.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of TSU-68 (and a vehicle control) for 1-2 hours.[3][8]
-
Ligand Stimulation: Stimulate the cells by adding the appropriate ligand (e.g., 100 ng/mL VEGF) for a short period (e.g., 5-15 minutes) to induce pathway activation.[3][8]
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add SDS loading buffer and boil at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane using a stripping buffer and re-probe it with an antibody for total-ERK1/2.[16] Compare the intensity of the phospho-ERK bands to the total-ERK bands across different treatments.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. immunetics.com [immunetics.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Overcoming Resistance to TSU-68 and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with TSU-68 (orantinib) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 and what are its primary targets?
TSU-68 (also known as orantinib or SU6668) is an orally available, multi-targeted receptor tyrosine kinase inhibitor.[1][2] It primarily inhibits the following receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1)
TSU-68 acts as a competitive inhibitor with respect to ATP for these kinases.[1]
Q2: What are the known metabolites of TSU-68?
While specific chemical structures and detailed biological activities of all TSU-68 metabolites are not extensively documented in publicly available literature, it is known that TSU-68 is metabolized in humans. Known human metabolites include TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3.[4] One identified metabolite is a hydroxylated form of orantinib.[5] The contribution of these metabolites to the overall efficacy or potential resistance to TSU-68 is an area for further investigation.
Q3: What are the potential mechanisms of resistance to TSU-68?
While specific preclinical studies detailing resistance mechanisms to TSU-68 are limited, based on the known mechanisms of resistance to other multi-targeted tyrosine kinase inhibitors, the following are potential ways cancer cells can develop resistance to TSU-68:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative pro-angiogenic or survival pathways to compensate for the inhibition of VEGFR, PDGFR, and FGFR. This could involve the activation of other RTKs such as c-Met or members of the EGFR family.
-
Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, including the recruitment of pro-angiogenic bone marrow-derived cells, can contribute to resistance.
-
Target Gene Mutations or Amplification: Although less common for multi-targeted inhibitors, mutations in the kinase domains of VEGFR, PDGFR, or FGFR could potentially reduce the binding affinity of TSU-68. Amplification of the target receptor genes could also lead to resistance by overwhelming the inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump TSU-68 out of the cancer cells, reducing its intracellular concentration and efficacy.
Q4: How can resistance to TSU-68 be overcome?
Based on preclinical and clinical studies of TSU-68 and other TKIs, several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining TSU-68 with other anticancer agents is a promising approach. For instance, TSU-68 has been studied in combination with paclitaxel in endometrial cancer xenografts, showing that the combination can be effective at doses where monotherapy is not.[6] It has also been evaluated in combination with carboplatin and paclitaxel in non-small cell lung cancer[7] and with S-1 in hepatocellular carcinoma.[8]
-
Targeting Bypass Pathways: If a specific bypass pathway is identified as the mechanism of resistance (e.g., c-Met activation), co-treatment with an inhibitor of that pathway could restore sensitivity to TSU-68.
-
Intermittent Dosing Schedules: Altering the dosing schedule may help to delay or overcome resistance by reducing the selective pressure on the cancer cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for TSU-68 in cell viability assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Higher densities can sometimes lead to increased resistance due to cell-cell contact and altered growth kinetics. |
| Inhibitor Potency | Ensure the TSU-68 stock solution is properly stored and has not degraded. Prepare fresh dilutions from a concentrated stock for each experiment and minimize freeze-thaw cycles. |
| Serum Concentration | Growth factors in fetal bovine serum (FBS) can activate the target RTKs and downstream pathways, potentially masking the inhibitory effect of TSU-68. Consider performing assays in low-serum conditions (e.g., 0.5-2% FBS) after an initial attachment period. |
| Assay Incubation Time | The optimal incubation time with TSU-68 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint. |
| Cell Line Integrity | Verify the identity and characteristics of your cell line using STR profiling. Ensure that the cell line has not been passaged too many times, which can lead to phenotypic drift. |
Issue 2: No significant decrease in phosphorylation of target RTKs (p-VEGFR, p-PDGFR, p-FGFR) after TSU-68 treatment in Western blot analysis.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Ligand Stimulation | The phosphorylation of VEGFR, PDGFR, and FGFR is often ligand-dependent. Ensure that you are stimulating the cells with the appropriate ligands (e.g., VEGF, PDGF, FGF) for a sufficient amount of time before cell lysis to induce robust receptor phosphorylation. |
| Suboptimal Inhibitor Concentration or Incubation Time | Titrate the concentration of TSU-68 and perform a time-course experiment to determine the optimal conditions for inhibiting receptor phosphorylation. Pre-incubation with TSU-68 before ligand stimulation is crucial. |
| Antibody Quality | Ensure that the primary antibodies for the phosphorylated and total forms of the receptors are validated and working correctly. Run appropriate positive and negative controls. |
| Rapid Feedback Activation | Inhibition of one RTK can sometimes lead to the rapid feedback activation of another. Analyze the phosphorylation status of other relevant RTKs to investigate potential bypass mechanisms. |
| Cell Lysis and Sample Preparation | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation during sample preparation. Ensure that protein quantification is accurate for equal loading. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | Inhibitory Concentration |
| PDGFRβ | Cell-free | Ki = 8 nM[3][9] |
| FGFR1 | Cell-free | Ki = 1.2 µM[1][3] |
| VEGFR-2 (Flk-1/KDR) | Cell-free | Ki = 2.1 µM[1][3] |
| c-kit | Cell-based | IC50 = 0.1-1 µM[10] |
| VEGF-driven HUVEC mitogenesis | Cell-based | IC50 = 0.34 µM[10] |
| FGF-driven HUVEC mitogenesis | Cell-based | IC50 = 9.6 µM[10] |
| SCF-induced MO7E cell proliferation | Cell-based | IC50 = 0.29 µM[2][10] |
Mandatory Visualization
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: Experimental workflow for investigating TSU-68 resistance.
Experimental Protocols
1. Generation of TSU-68 Resistant Cell Lines
This protocol describes a general method for generating TSU-68 resistant cancer cell lines through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
TSU-68 (orantinib)
-
DMSO (for TSU-68 stock solution)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
-
Methodology:
-
Determine Initial TSU-68 Concentration: Start by treating the parental cell line with a concentration of TSU-68 that is close to the IC20 (inhibitory concentration that kills 20% of cells), as determined by a preliminary cell viability assay.
-
Initial Exposure: Culture the parental cells in the medium containing the starting concentration of TSU-68.
-
Monitor Cell Growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily in the presence of the current TSU-68 concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Dose Escalation: Repeat step 4 for several months. The cells should gradually become tolerant to higher concentrations of TSU-68.
-
Establishment of the Resistant Line: A cell line is generally considered resistant when its IC50 is at least 3-10 times higher than that of the parental line. At this point, the resistant cell line can be expanded and cryopreserved.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the final concentration of TSU-68.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of TSU-68 on parental and resistant cell lines.
-
Materials:
-
Parental and TSU-68 resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
TSU-68 serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of TSU-68. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
3. Western Blotting for RTK Phosphorylation
This protocol is for assessing the phosphorylation status of VEGFR, PDGFR, and FGFR in response to TSU-68 treatment.
-
Materials:
-
Parental and TSU-68 resistant cell lines
-
TSU-68
-
Ligands (VEGF, PDGF, FGF)
-
Serum-free medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-VEGFR, total VEGFR, p-PDGFR, total PDGFR, p-FGFR, total FGFR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with TSU-68 at various concentrations for 1-2 hours. Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF, or FGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. adooq.com [adooq.com]
- 4. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I clinical study of the angiogenesis inhibitor TSU-68 combined with carboplatin and paclitaxel in chemotherapy-naive patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: 6-Hydroxy-TSU-68
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 6-Hydroxy-TSU-68, a metabolite of the multi-kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a metabolite of TSU-68, an investigational anti-angiogenic agent. It is formed through the biotransformation of TSU-68 in human liver microsomes.[1] This metabolic process is primarily mediated by cytochrome P450 enzymes, and the parent compound, TSU-68, has been shown to induce its own oxidative metabolism.[2]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available data specifically detailing the off-target effects or the kinase selectivity profile of this compound. Research has primarily focused on the parent compound, TSU-68. Therefore, the off-target profile of this metabolite is not well-characterized.
Q3: What are the known on- and off-target effects of the parent compound, TSU-68?
A3: TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / Flk-1/KDR)
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
Known off-target activities of TSU-68 include the inhibition of:
-
c-Kit, the receptor for stem cell factor (SCF)
-
Aurora kinases B and C
TSU-68 has been reported to have little to no inhibitory activity against EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.
Q4: My experimental results with TSU-68 are unexpected. Could this be due to the off-target effects of its metabolite, this compound?
A4: It is possible that unexpected experimental outcomes when using TSU-68 could be attributed to the activity of its metabolites, including this compound. Since the pharmacological profile of this compound is not well-defined, it may have a different spectrum of activity and off-target effects compared to the parent compound.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cell-Based Assays with TSU-68
If you observe a cellular phenotype that cannot be explained by the known targets of TSU-68, it may be due to the off-target effects of TSU-68 itself or one of its metabolites.
Troubleshooting Steps:
-
Review the Known Off-Targets of TSU-68: Compare your unexpected phenotype with the known signaling pathways affected by the off-targets of the parent compound (c-Kit, Aurora kinases B and C).
-
Consider the Metabolic Capacity of Your System:
-
High Metabolic Activity: If you are using primary cells with high metabolic capacity (e.g., hepatocytes) or in vivo models, the formation of metabolites like this compound is more likely.
-
Low Metabolic Activity: In cell lines with low metabolic activity, the observed effects are more likely attributable to the parent compound.
-
-
Experimental validation:
-
Inhibit Metabolism: If possible, co-administer a broad-spectrum cytochrome P450 inhibitor to see if this abrogates the unexpected effect. This can help to differentiate between the effects of the parent compound and its metabolites.
-
Directly Test the Metabolite: If this compound is commercially available, perform parallel experiments with the parent compound and the metabolite to directly compare their effects on your system.
-
Knockdown/Overexpression Studies: If you hypothesize a specific off-target for the metabolite, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative target to see if this rescues the phenotype.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of TSU-68 (Parent Compound)
| Target Kinase | IC50 / Ki | Reference |
| PDGFRβ | 8 nM (Ki) | [3] |
| FGFR1 | 1.2 µM (Ki) | [3] |
| VEGFR-2 (Flk-1/KDR) | 2.1 µM (Ki) | [3] |
| c-Kit | 0.1 - 1 µM (IC50) | [3] |
| Aurora Kinase B | 35 nM (IC50) | [4] |
| Aurora Kinase C | 210 nM (IC50) | [4] |
Table 2: Kinases with No Significant Inhibition by TSU-68 (Parent Compound)
| Kinase | |
| EGFR | [3] |
| IGF-1R | [3] |
| Met | [3] |
| Src | [3] |
| Lck | [3] |
| Zap70 | [3] |
| Abl | [3] |
| CDK2 | [3] |
Experimental Protocols
Protocol: Western Blot for Receptor Tyrosine Kinase Phosphorylation
This protocol can be used to assess the inhibitory activity of TSU-68 or its metabolites on the phosphorylation of target and off-target kinases.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs for VEGFR-2, NIH-3T3 overexpressing PDGFRβ for PDGFRβ) and allow them to adhere.
-
Starve cells in serum-free or low-serum media for 12-24 hours.
-
Pre-treat cells with various concentrations of TSU-68 or this compound for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the kinase of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total form of the kinase as a loading control.
-
Mandatory Visualization
Caption: TSU-68 signaling pathways and potential metabolite interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TSU-68 (SU6668/Orantinib) In Vivo Applications
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TSU-68?
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. It competitively binds to the ATP-binding sites of key angiogenic receptors, thereby inhibiting their downstream signaling pathways. The primary targets of TSU-68 are:
By inhibiting these receptors, TSU-68 effectively suppresses tumor angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][5][6] This leads to an anti-tumor effect by inducing apoptosis in tumor and endothelial cells.[4][6]
Q2: What are the common adverse effects of TSU-68 observed in preclinical studies?
While specific toxicities can be model-dependent, some general observations from preclinical and clinical studies include:
-
Mild to moderate side effects: In a phase I clinical trial combining TSU-68 with S-1 for advanced hepatocellular carcinoma, common adverse reactions included decreased hemoglobin levels, hypoalbuminemia, and anorexia, which were generally mild in severity (grades 1-2).[7]
-
Lack of significant toxicity at effective doses: In a xenograft study using A-431 cells in SCID mice, oral administration of SU6668 at 200 mg/kg twice daily for three weeks did not result in significant body weight differences compared to the control group, and no toxic reactions were reported.[8]
-
Potential for dose-limiting toxicities: As with other tyrosine kinase inhibitors, higher doses or combination therapies may lead to more severe side effects.[9][10][11] Careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD).[12]
Q3: How can I minimize the in vivo toxicity of TSU-68 in my experiments?
Minimizing toxicity while maintaining efficacy is a key challenge. Here are some strategies:
-
Optimize the dosage: Start with a dose-ranging study to identify the lowest effective dose with an acceptable safety profile. Doses in the range of 75-200 mg/kg have shown anti-tumor activity in various xenograft models.[1][3]
-
Appropriate formulation and administration: Ensure the compound is properly solubilized for consistent dosing. A common vehicle for oral administration in preclinical studies is a mixture of DMSO, PEG300, Tween80, and water.[1] Oral gavage or intraperitoneal injection are common administration routes.[1][2]
-
Careful monitoring of animal health: Regularly monitor animal body weight, food and water intake, and overall behavior. Body weight loss is often an early indicator of toxicity.
-
Intermittent dosing schedule: Instead of continuous daily dosing, an intermittent schedule (e.g., 4 weeks on, 2 weeks off) might be better tolerated, as demonstrated in a clinical study.[7]
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe weight loss (>15%) after TSU-68 administration.
-
Question: My animals are experiencing severe toxicity shortly after starting treatment with TSU-68. What could be the cause and how can I address it?
-
Answer:
-
Dosage is too high: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model. It is advisable to perform a dose-escalation study to determine the NOAEL (no observed adverse effect level) and MTD.[12]
-
Vehicle toxicity: The vehicle used for solubilizing TSU-68 could be contributing to the toxicity. Run a control group with the vehicle alone to rule this out.
-
Improper administration: Incorrect gavage or injection technique can cause physical trauma or stress. Ensure that personnel are properly trained.
-
Solution: Reduce the dose of TSU-68. If toxicity persists, consider an intermittent dosing schedule. If vehicle toxicity is suspected, explore alternative formulations.
-
Issue 2: Lack of anti-tumor efficacy at previously reported effective doses.
-
Question: I am not observing the expected tumor growth inhibition with TSU-68. What should I check?
-
Answer:
-
Compound stability and formulation: Ensure the TSU-68 is of high purity and has been stored correctly. The formulation should be prepared fresh before each administration to avoid precipitation or degradation.[1]
-
Pharmacokinetics: The bioavailability of TSU-68 can be influenced by factors such as administration route and timing relative to feeding. A pharmacokinetic study can help determine if the compound is reaching the target tissue at sufficient concentrations.[4]
-
Tumor model resistance: The specific tumor model being used may be inherently resistant to the anti-angiogenic mechanism of TSU-68.
-
Solution: Verify the quality and formulation of your TSU-68. Consider conducting a pilot pharmacokinetic study. If the issue persists, you may need to test the compound in a different, more sensitive tumor model.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Inhibition Metric | Value | Reference |
| PDGFRβ | Kᵢ | 8 nM | [1][3] |
| Flk-1/KDR (VEGFR-2) | Kᵢ | 2.1 µM | [1][3] |
| FGFR1 | Kᵢ | 1.2 µM | [1][3] |
| c-kit | IC₅₀ | 0.1-1 µM | [3] |
| SCF-induced proliferation | IC₅₀ | 0.29 µM | [5] |
| VEGF-driven mitogenesis | IC₅₀ | 0.34 µM | [3] |
| FGF-driven mitogenesis | IC₅₀ | 9.6 µM | [3] |
Table 2: Preclinical In Vivo Efficacy and Dosing of TSU-68
| Tumor Model | Animal Model | Dose and Schedule | Outcome | Reference |
| Various Xenografts | Athymic Mice | 75-200 mg/kg, p.o. or i.p. daily | Tumor growth inhibition | [1][3] |
| C6 Glioma | Athymic Mice | 75 mg/kg | Suppression of tumor angiogenesis | [1][3] |
| HT29 Colon Carcinoma | Mice | 200 mg/kg | Decreased vessel permeability | [3][5] |
| A-431 Squamous Cell Carcinoma | SCID Mice | 200 mg/kg, p.o. twice daily for 3 weeks | Suppressed tumor growth, no significant toxicity | [8] |
| TMK-1 Gastric Cancer | Nude Mice | 200 mg/kg/day, p.o. twice daily for 2 weeks | Significant suppression of peritoneal dissemination | [13] |
Experimental Protocols
Protocol: In Vivo Toxicity and Efficacy Assessment of TSU-68 in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ A-431 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
TSU-68 Formulation:
-
Prepare a stock solution of TSU-68 in DMSO.
-
For a working solution, a formulation described in the literature is as follows: add 100 µL of a 75 mg/mL DMSO stock to 400 µL of PEG300, mix well. Then add 50 µL of Tween80, mix well. Finally, add 450 µL of ddH₂O to bring the final volume to 1 mL.[1] This solution should be prepared fresh daily.
-
-
Drug Administration:
-
Treatment Group: Administer TSU-68 orally via gavage at the desired dose (e.g., 200 mg/kg) once or twice daily.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Toxicity Monitoring:
-
Record the body weight of each animal daily or at least three times a week.
-
Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and grooming.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, excise the tumors and record their final weight.
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and toxicity parameters between the treatment and control groups using appropriate statistical methods.
Visualizations
Caption: TSU-68 inhibits key signaling pathways involved in tumor angiogenesis.
Caption: Experimental workflow for assessing in vivo toxicity of TSU-68.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. SU6668 inhibits Flk-1/KDR and PDGFRbeta in vivo, resulting in rapid apoptosis of tumor vasculature and tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic agent SU6668 suppresses the tumor growth of xenografted A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 13. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of TSU-68 and Generation of 6-Hydroxy-TSU-68
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (SU6668) and the generation of its metabolite, 6-Hydroxy-TSU-68.
I. Troubleshooting Guide: Synthesis of TSU-68
The synthesis of TSU-68, a substituted oxindole, typically involves a Knoevenagel condensation between a pyrrole aldehyde and an oxindole. This section addresses common issues that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction is showing low yield. What are the possible causes and solutions?
A1: Low yields in the Knoevenagel condensation for TSU-68 synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Ensure you are using an appropriate base to deprotonate the oxindole. Piperidine or pyrrolidine are commonly used. The reaction may require heating to proceed at a reasonable rate.
-
Poor Quality of Starting Materials: Impurities in the pyrrole aldehyde or the oxindole can interfere with the reaction. It is advisable to purify the starting materials before use, for example, by recrystallization or column chromatography.
-
Side Reactions: The starting materials or the product might be susceptible to degradation under the reaction conditions. Minimizing reaction time and protecting the reaction from light and air can be beneficial.
Troubleshooting Table for Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate base | Screen different bases such as piperidine, pyrrolidine, or triethylamine. | Improved deprotonation and reaction rate. |
| Incorrect solvent | Test solvents like ethanol, methanol, or toluene to ensure solubility of reactants. | Enhanced reaction kinetics. |
| Low temperature | Gradually increase the reaction temperature while monitoring for side products. | Faster conversion to the desired product. |
| Impure reactants | Purify starting materials via recrystallization or column chromatography. | Reduced side reactions and improved yield. |
| Product degradation | Minimize reaction time and use an inert atmosphere (e.g., nitrogen or argon). | Preservation of the final product. |
Q2: I am observing multiple spots on my TLC during the reaction. How can I identify the product and byproducts?
A2: The formation of multiple products is a common challenge. The main product, TSU-68, is a colored compound, which can aid in its identification on a TLC plate.
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to track the consumption of reactants and the formation of new spots.
-
Spectroscopic Analysis: Isolate the major spots from the TLC (if possible) or from a small-scale column purification for analysis by techniques like ¹H NMR and mass spectrometry to confirm their structures. The expected byproduct is often the geometric isomer of TSU-68.
Q3: The purification of TSU-68 by column chromatography is difficult. What can I do to improve separation?
A3: The polarity of TSU-68 can make it challenging to purify.
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Alternative Purification Methods: If column chromatography is not effective, consider preparative HPLC for higher purity. Recrystallization from a suitable solvent system can also be an effective final purification step.
II. Experimental Protocol: Synthesis of TSU-68
This protocol describes a general procedure for the synthesis of TSU-68 via a Knoevenagel condensation.
Materials:
-
3-formyl-2,4-dimethyl-1H-pyrrole-5-carboxylic acid
-
2-oxindole
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3-formyl-2,4-dimethyl-1H-pyrrole-5-carboxylic acid (1 equivalent) and 2-oxindole (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the purified TSU-68 by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Generation of this compound
This compound is a known metabolite of TSU-68, formed in the liver through the action of cytochrome P450 enzymes.[1] Direct chemical synthesis of this metabolite is not widely reported in the literature. For research purposes, this compound is typically obtained through two main routes:
-
Biotransformation: Incubating TSU-68 with human liver microsomes in the presence of NADPH. This process mimics the metabolic pathway in the body.
-
Commercial Purchase: Several chemical suppliers offer this compound as a reference standard.
IV. Visualizations
Synthetic Pathway of TSU-68
Caption: Synthetic route to TSU-68 via Knoevenagel condensation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: TSU-68 (Orantinib) Bioavailability
Welcome to the technical support center for TSU-68 (Orantinib). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of TSU-68 and its metabolites in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vivo experiments with TSU-68, focusing on challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of TSU-68 in our rodent studies after oral administration. What are the potential causes?
A1: Several factors can contribute to low plasma concentrations of TSU-68. Consider the following:
-
Poor Solubility: TSU-68 is a poorly water-soluble compound. If not formulated properly, it may not dissolve efficiently in the gastrointestinal tract, leading to poor absorption.
-
Formulation Issues: The choice of vehicle for oral administration is critical. An inappropriate vehicle can lead to precipitation of the compound in the gut.
-
Food Effect: The presence of food in the stomach can significantly alter the absorption of TSU-68. It is crucial to have a consistent fasting or fed state for all animals in your study.
-
Autoinduction of Metabolism: TSU-68 has been shown to induce its own metabolism, primarily through the cytochrome P450 enzymes CYP1A1/2.[1] This can lead to decreased plasma concentrations upon repeated dosing.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal motility and absorption.
Q2: What is the recommended vehicle for oral administration of TSU-68 to rodents?
A2: A commonly used vehicle for preclinical oral administration of TSU-68 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the compound is fully dissolved in this vehicle before administration.
Q3: How does food intake affect the bioavailability of TSU-68?
A3: Clinical studies have shown that the pharmacokinetics of TSU-68 can be influenced by food.[3][4] Therefore, it is recommended to conduct preclinical studies in either a fasted or fed state and to maintain consistency across all experimental groups. For fasted studies, animals should be fasted overnight (approximately 12-16 hours) before dosing, with water provided ad libitum.
Q4: We are conducting a multi-day study with repeated oral dosing of TSU-68 and see a decline in plasma exposure over time. Why is this happening?
A4: This is likely due to the autoinduction of TSU-68's own metabolism.[1] Repeated administration can increase the expression of metabolic enzymes (CYP1A1/2), leading to faster clearance and lower plasma concentrations with subsequent doses. It is important to be aware of this phenomenon when designing and interpreting results from chronic dosing studies.
Q5: Are there known metabolites of TSU-68 that we should be aware of?
Troubleshooting Low Bioavailability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC after a single oral dose | Poor dissolution of TSU-68 in the GI tract. | 1. Optimize Formulation: Ensure TSU-68 is fully solubilized in the vehicle. Consider using a formulation known to improve the solubility of poorly soluble drugs, such as a lipid-based formulation or an amorphous solid dispersion. 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the TSU-68 powder to increase the surface area for dissolution. 3. Check Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| High variability in plasma concentrations between animals | Inconsistent dosing, food intake, or GI tract physiology. | 1. Standardize Procedures: Ensure all animals are dosed accurately and consistently. Standardize the fasting or fed state for all animals. 2. Homogenize Formulation: If using a suspension, ensure it is thoroughly mixed before each dose to prevent settling of the drug particles. |
| Plasma concentrations decrease with repeated dosing | Autoinduction of metabolism. | 1. Study Design Consideration: Be aware that steady-state concentrations may be lower than predicted from single-dose pharmacokinetics. 2. Metabolite Analysis: Consider measuring the levels of TSU-68 metabolites to assess the extent of metabolism. |
| Unexpected adverse effects in animals | High local concentration in the GI tract due to poor solubility, or off-target effects. | 1. Dose Reduction: Consider lowering the dose to see if the adverse effects are dose-dependent. 2. Formulation Modification: A formulation that improves solubility may reduce local GI toxicity. |
II. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the oral bioavailability of TSU-68.
Protocol 1: Preclinical Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a TSU-68 formulation in rats.
Materials:
-
TSU-68 (Orantinib)
-
Vehicle for oral formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Vehicle for intravenous formulation (e.g., 10% DMSO, 90% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dose Preparation:
-
Oral Formulation: Prepare the TSU-68 solution or suspension in the chosen vehicle. Ensure homogeneity if it is a suspension. A typical oral dose for in vivo studies is in the range of 75-200 mg/kg.[2]
-
Intravenous Formulation: Prepare a clear solution of TSU-68 for intravenous administration to determine absolute bioavailability. A typical IV dose is 5-10 mg/kg.
-
-
Dosing:
-
Oral Group (n=3-5): Administer the TSU-68 formulation via oral gavage. Record the exact time of dosing.
-
Intravenous Group (n=3-5): Administer the TSU-68 solution via tail vein injection. Record the exact time of dosing.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at the following time points:
-
Oral Group: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous Group: 0 (predose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate an HPLC-UV method for the quantification of TSU-68 in rat plasma.[1][6][7]
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of TSU-68.
-
Analyze the plasma samples to determine the concentration of TSU-68 at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for both oral and intravenous routes using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Experimental Workflow for Preclinical Bioavailability Study:
Workflow for a preclinical oral bioavailability study of TSU-68.
III. Signaling Pathways
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR-2, PDGFRβ, and FGFR1.[8] Understanding the downstream signaling pathways of these receptors is crucial for interpreting pharmacodynamic data.
VEGFR-2 Signaling Pathway:
Simplified VEGFR-2 signaling pathway inhibited by TSU-68.
PDGFRβ Signaling Pathway:
Simplified PDGFRβ signaling pathway inhibited by TSU-68.
FGFR1 Signaling Pathway:
Simplified FGFR1 signaling pathway inhibited by TSU-68.
Disclaimer: This technical support center provides information for research purposes only and is not a substitute for professional scientific guidance. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparative Efficacy Analysis: 6-Hydroxy-TSU-68 versus TSU-68
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for TSU-68 (also known as Orantinib or SU6668) and its potential hydroxylated metabolite, 6-Hydroxy-TSU-68. While TSU-68 is a well-characterized multi-targeted receptor tyrosine kinase inhibitor with extensive preclinical and clinical data, there is a notable absence of publicly available information regarding the specific synthesis, isolation, or biological activity of this compound.
Studies on the metabolism of TSU-68 suggest that it undergoes oxidative metabolism, including hydroxylation, mediated by cytochrome P450 enzymes. This indicates the likely formation of hydroxylated metabolites in vivo. However, the existing literature does not specifically identify "this compound" or provide any data on its efficacy, potency, or pharmacokinetic profile. Therefore, a direct comparative analysis of the efficacy of this compound and TSU-68 is not feasible based on current scientific publications.
This guide will proceed with a detailed overview of the established efficacy and experimental protocols for TSU-68, providing a valuable reference for researchers in the field.
TSU-68 (Orantinib, SU6668): A Profile of a Multi-Targeted Tyrosine Kinase Inhibitor
TSU-68 is a potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] By competitively binding to the ATP-binding sites of these kinases, TSU-68 inhibits their autophosphorylation and downstream signaling, leading to the suppression of angiogenesis, tumor cell proliferation, and induction of apoptosis.[1][3]
Data Presentation: In Vitro and In Vivo Efficacy of TSU-68
The following tables summarize the key quantitative data on the inhibitory activity and efficacy of TSU-68 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of TSU-68 against Receptor Tyrosine Kinases
| Target Kinase | Assay Type | Parameter | Value |
| PDGFRβ | Cell-free autophosphorylation | Ki | 8 nM |
| Flk-1 (VEGFR2) | Cell-free trans-phosphorylation | Ki | 2.1 µM |
| FGFR1 | Cell-free trans-phosphorylation | Ki | 1.2 µM |
Data sourced from multiple studies.[1][3]
Table 2: In Vitro Cellular Efficacy of TSU-68
| Cell Line | Assay | Ligand | Parameter | Value |
| HUVECs | Mitogenesis | VEGF | IC50 | 0.34 µM |
| HUVECs | Mitogenesis | FGF | IC50 | 9.6 µM |
| MO7E (human myeloid leukemia) | Cell Proliferation | SCF | IC50 | 0.29 µM |
| MO7E (human myeloid leukemia) | c-kit autophosphorylation | SCF | IC50 | 0.1 - 1 µM |
HUVECs: Human Umbilical Vein Endothelial Cells; SCF: Stem Cell Factor. Data compiled from various sources.[4]
Table 3: In Vivo Antitumor Efficacy of TSU-68 in Xenograft Models
| Tumor Model | Administration | Dosage | Outcome |
| A431 (epidermoid carcinoma) | Oral | 4, 40, 75, 200 mg/kg/day | Dose-dependent tumor growth inhibition |
| C6 (glioma) | Oral | 75 mg/kg/day | Suppression of tumor angiogenesis |
| HT29 (colon carcinoma) | Oral | 200 mg/kg/day | Decreased vessel permeability and plasma volume |
| Various (A375, Colo205, H460, etc.) | Oral or i.p. | 75-200 mg/kg | Significant tumor growth inhibition |
Data from studies in athymic mice.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of TSU-68.
1. Receptor Tyrosine Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified receptor tyrosine kinases.
-
Methodology:
-
The kinase domain of the target receptor (e.g., PDGFRβ, VEGFR2, FGFR1) is expressed and purified.
-
The kinase is incubated with a substrate (e.g., a synthetic peptide) and varying concentrations of TSU-68 in a kinase reaction buffer containing ATP and appropriate divalent cations (e.g., Mg2+, Mn2+).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with a phospho-specific antibody, or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.
-
The concentration of TSU-68 that inhibits 50% of the kinase activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curve.
-
2. Cellular Phosphorylation Assay (Western Blot)
-
Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor phosphorylation in a cellular context.
-
Methodology:
-
Cells expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ) are cultured to near confluence and then serum-starved to reduce basal receptor activation.
-
The cells are pre-incubated with various concentrations of TSU-68 for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with the corresponding ligand (e.g., VEGF for HUVECs, PDGF for PDGFRβ-expressing cells) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
The cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed with an antibody for the total receptor protein to ensure equal loading.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of TSU-68 in a living organism.
-
Methodology:
-
Human tumor cells (e.g., A431, HT29) are cultured and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into control and treatment groups.
-
TSU-68 is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives the vehicle used to dissolve TSU-68.
-
Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using a standard formula (e.g., (length x width2)/2).
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by TSU-68 and a general workflow for its preclinical evaluation.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: Preclinical evaluation workflow for TSU-68.
References
A Comparative Guide to 6-Hydroxy-TSU-68 and Other PDGFR Inhibitors
For researchers and drug development professionals navigating the landscape of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, a clear understanding of the comparative efficacy and specificity of available compounds is paramount. This guide provides an objective comparison of 6-Hydroxy-TSU-68 (also known as TSU-68 or Orantinib) with other prominent PDGFR inhibitors, supported by preclinical data.
Introduction to PDGFR Inhibition
Dysregulation of the PDGFR signaling pathway is a key driver in the pathogenesis of various cancers, contributing to tumor growth, angiogenesis, and metastasis. This has led to the development of numerous tyrosine kinase inhibitors (TKIs) that target PDGFR. These inhibitors vary in their specificity, potency, and off-target effects, making a direct comparison essential for informed research and development decisions. This compound is a multi-targeted TKI that, in addition to PDGFR, also inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR)[1][2]. This guide will compare its performance with other well-established PDGFR inhibitors such as Imatinib, Sunitinib, Sorafenib, Pazopanib, Regorafenib, and Avapritinib.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical measures of a drug's potency. The following tables summarize the available data for this compound and its competitors against PDGFR and other relevant kinases. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions.
| Inhibitor | PDGFRβ IC50/Ki | PDGFRα IC50 | Other Key Kinase Targets (IC50/Ki) |
| This compound (Orantinib/SU6668) | 8 nM (Ki) [3][4] | - | Flt-1 (VEGFR1): 2.1 µM (Ki), FGFR1: 1.2 µM (Ki)[3][4] |
| Imatinib | 100 nM | 100 nM | c-Kit: 100 nM, v-Abl: 600 nM[5] |
| Sunitinib | 2 nM | - | VEGFR2: 80 nM, c-Kit: -[6] |
| Sorafenib | 57 nM | - | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR2: 90 nM, c-Kit: 68 nM[7] |
| Pazopanib | 84 nM | 71 nM | VEGFR1: 10 nM, VEGFR2: 30 nM, VEGFR3: 47 nM, c-Kit: 74 nM |
| Regorafenib | - | - | VEGFR1, VEGFR2, VEGFR3, TIE2, KIT, RET, RAF-1, BRAF |
| Avapritinib | - | 0.24 nM (enzymatic) | KIT (D816V): 0.27 nM (enzymatic)[8] |
| Data is compiled from multiple sources and should be considered contextually. "-" indicates data not readily available in a comparable format. |
Kinase Selectivity Profile
The following diagram illustrates the primary targets of this compound in comparison to other multi-kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the comparison of enzyme inhibitors. Below are representative methodologies for key assays used in the preclinical evaluation of PDGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified PDGFR kinase domain.
Protocol Details:
-
Plate Preparation: 96-well plates are coated with a substrate such as poly(Glu, Tyr) 4:1.
-
Reagent Preparation: All reagents, including purified recombinant PDGFRβ kinase, ATP, and test compounds, are diluted in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Addition: Serial dilutions of this compound and other inhibitors are added to the wells.
-
Kinase Reaction: The enzymatic reaction is initiated by adding a mixture of PDGFRβ kinase and ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or an ELISA-based method using an anti-phosphotyrosine antibody.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular PDGFR Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of PDGFR in a cellular context.
Protocol Details:
-
Cell Culture: NIH-3T3 cells, which endogenously overexpress PDGFRβ, are cultured to near confluence in 96-well plates and then serum-starved for 24 hours to reduce basal receptor phosphorylation[9].
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitors for 1-2 hours.
-
Ligand Stimulation: The cells are then stimulated with a specific ligand, such as PDGF-BB (e.g., 50 ng/mL), for a short period (e.g., 10-20 minutes) at 37°C to induce receptor autophosphorylation[9].
-
Cell Lysis: The cells are washed with cold PBS and then lysed with a buffer containing phosphatase and protease inhibitors.
-
Detection: The level of phosphorylated PDGFRβ in the cell lysates is quantified using a sandwich ELISA or Western blotting with an antibody specific for phosphorylated PDGFRβ (e.g., at Tyr751)[9][10].
-
Data Analysis: The inhibition of ligand-induced phosphorylation is calculated for each inhibitor concentration, and the cellular IC50 is determined.
In Vivo Tumor Xenograft Model
This animal model assesses the in vivo efficacy of the PDGFR inhibitor in reducing tumor growth.
Protocol Details:
-
Cell Implantation: Human tumor cells (e.g., HT-29 colon cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice)[2].
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the PDGFR inhibitor (e.g., this compound administered orally at a specific dose and schedule) or a vehicle control[2][4].
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised, and pharmacodynamic markers, such as the level of phosphorylated PDGFR, microvessel density, and apoptosis, can be assessed by immunohistochemistry or Western blotting.
-
Efficacy Evaluation: The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.
PDGFR Signaling Pathway
The diagram below illustrates the simplified PDGFR signaling pathway and the points of inhibition by TKIs.
Conclusion
This compound (Orantinib/SU6668) is a potent inhibitor of PDGFRβ with additional activity against VEGFR1 and FGFR1. Its high potency for PDGFRβ is comparable to or greater than that of several other established TKIs. However, its broader kinase inhibition profile differs from more selective inhibitors like Avapritinib and from those with different primary targets, such as the RAF-inhibitor Sorafenib. The choice of a PDGFR inhibitor for research or clinical development will depend on the specific biological context, including the mutational status of the target and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to further elucidate the relative advantages of these agents.
References
- 1. promega.com [promega.com]
- 2. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06975G [pubs.rsc.org]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Avapritinib in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Angiogenic Effects of 6-Hydroxy-TSU-68 and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of TSU-68 (Orantinib), the parent compound of 6-Hydroxy-TSU-68, against other established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib. Due to the limited availability of specific data on the this compound metabolite, this guide will focus on the extensively studied parent compound, TSU-68. It is presumed that the metabolite shares a similar mechanism of action.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key pathway regulating this process is initiated by the Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, on endothelial cells.[1][2] TSU-68, Sunitinib, and Sorafenib are all orally administered, small-molecule inhibitors that target VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases involved in angiogenesis and tumor cell proliferation.[3][4]
Comparative Efficacy: In Vitro Inhibition Data
The following tables summarize the inhibitory activities of TSU-68 (Orantinib), Sunitinib, and Sorafenib against key kinases and endothelial cells. This data provides a quantitative comparison of their potency in both enzymatic and cellular assays.
Table 1: Enzymatic Inhibition of Key Kinase Targets
| Compound | VEGFR-1 (Flt-1) | VEGFR-2 (KDR/Flk-1) | PDGFRβ | FGFR1 | c-Kit |
| TSU-68 (Orantinib) | Ki: 2.1 µM[5] | Ki: 2.1 µM[6] | Ki: 8 nM[5] | Ki: 1.2 µM[5] | IC50: 0.1-1 µM[5] |
| Sunitinib | - | IC50: 80 nM[1][7] | IC50: 2 nM[1][7] | - | - |
| Sorafenib | IC50: 26 nM[8] | IC50: 90 nM[7][8] | IC50: 57 nM[7][8] | - | IC50: 68 nM[7][8] |
| Lower values indicate higher potency. |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | Assay Type | IC50 Value |
| TSU-68 (Orantinib) | HUVEC | VEGF-driven Mitogenesis | 0.34 µM[5] |
| HUVEC | FGF-driven Mitogenesis | 9.6 µM[5] | |
| Sunitinib | HUVEC | VEGF-induced Proliferation | 40 nM (0.04 µM)[1] |
| HUVEC | Proliferation (MTT) | ~1.5 µM | |
| Sorafenib | HUVEC | Proliferation (MTT) | ~1.5 µM[9] |
| Liver Cancer Cells | Proliferation (MTT) | ~4.62 - 5.35 µM[10] | |
| Lower values indicate higher potency. |
Key Anti-Angiogenic Signaling Pathway
The primary mechanism of action for these inhibitors involves the blockade of the VEGFR-2 signaling cascade. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating multiple downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[9][11][12] TSU-68 and its alternatives act as competitive inhibitors of ATP at the kinase domain of VEGFR-2, preventing this signaling cascade.[6]
Experimental Protocols
Standardized in vitro assays are crucial for validating the anti-angiogenic potential of therapeutic compounds. Below are detailed methodologies for two key experiments.
Endothelial Cell Proliferation Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into a 96-well plate at a density of 5x10³ to 2x10⁴ cells/cm² and allowed to attach overnight.[13]
-
Serum Starvation (Optional): To synchronize cells and reduce baseline proliferation, cells can be cultured in a low-serum medium for several hours before treatment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., TSU-68, Sunitinib) and a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL). Control wells should include vehicle only (e.g., DMSO) and stimulus only.
-
Incubation: The plate is incubated for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[1][10]
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3-4 hours.
-
Solubilization: The medium is removed, and DMSO or another solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (the concentration at which 50% of proliferation is inhibited) is calculated from the dose-response curve.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, mimicking a late stage of angiogenesis.[7]
Protocol:
-
Matrigel Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well.[7]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[13]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium to create a single-cell suspension.
-
Seeding and Treatment: Plate 1-2 x 10⁴ HUVECs onto the solidified Matrigel. Immediately add the test compounds at desired concentrations.[7]
-
Incubation: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO₂ incubator.[7]
-
Visualization: The formation of tubular networks can be visualized using a light microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM.[8]
-
Quantification: Images are captured, and angiogenesis is quantified by measuring parameters such as total tube length, number of branch points, and number of loops using imaging software. The results are compared between treated and untreated control groups.
Conclusion
TSU-68 (Orantinib), Sunitinib, and Sorafenib all demonstrate potent anti-angiogenic activity by inhibiting key receptor tyrosine kinases, most notably VEGFR-2. While their kinase inhibition profiles show slight variations, all three effectively suppress endothelial cell proliferation and tube formation in vitro. The provided data and protocols offer a framework for the objective comparison and validation of these and other novel anti-angiogenic agents in a preclinical research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of sequential therapies with sorafenib-sunitinib versus sunitinib-sorafenib in metastatic renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Orantinib (TSU-68/SU6668) and its Metabolites in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orantinib, also known as TSU-68 and SU6668, is an orally active, multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It competitively inhibits ATP binding to the kinase domains of several key receptors involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). The metabolism of orantinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. This guide provides a comparative analysis of orantinib and its known human metabolites, presenting available data on their biological activity and the experimental methods used for their characterization.
Metabolic Profile of Orantinib
The primary route of orantinib metabolism is hepatic, involving cytochrome P450 (CYP) enzymes. Studies have suggested the involvement of CYP1A1 and CYP1A2 in its biotransformation. A notable characteristic of orantinib is its potential for autoinduction of metabolism, where repeated administration can lead to an increase in its own clearance, resulting in lower plasma concentrations over time.
Human metabolism of orantinib leads to the formation of several metabolites. While a comprehensive in-vivo characterization of all metabolites is not publicly available, three major hydroxylated metabolites have been identified:
-
M1: 3-(5-{[(3Z)-5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
-
M2: 3-(5-{[(3Z)-6-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
-
M3: 3-(5-{[(3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
These metabolites are formed by the hydroxylation of the oxindole ring of the parent molecule.
Comparative Analysis: Orantinib vs. Hydroxylated Metabolites
A direct and comprehensive comparison of the biological activity of orantinib and its hydroxylated metabolites is limited in publicly available literature. However, based on the principles of drug metabolism and the known structure-activity relationships of kinase inhibitors, some inferences can be made. The addition of a hydroxyl group can alter the molecule's polarity, solubility, and its interaction with the target kinase's binding site. This could potentially lead to a decrease, increase, or a change in the inhibitory profile of the metabolites compared to the parent drug.
To provide a framework for future research and to highlight the current knowledge gaps, the following table summarizes the known inhibitory activity of the parent compound, orantinib. The corresponding data for the metabolites are currently not available in the public domain and represent a critical area for further investigation.
Table 1: Kinase Inhibitory Activity of Orantinib (TSU-68/SU6668)
| Target Kinase | IC₅₀ / Kᵢ (Orantinib) | IC₅₀ / Kᵢ (Metabolite M1) | IC₅₀ / Kᵢ (Metabolite M2) | IC₅₀ / Kᵢ (Metabolite M3) |
| VEGFR-2 (KDR) | 2.1 µM (Kᵢ)[1][2] | Data not available | Data not available | Data not available |
| PDGFRβ | 8 nM (Kᵢ)[1][2] | Data not available | Data not available | Data not available |
| FGFR1 | 1.2 µM (Kᵢ)[1][2] | Data not available | Data not available | Data not available |
Experimental Protocols
The identification and quantification of orantinib and its metabolites are crucial for pharmacokinetic and pharmacodynamic studies. The following sections outline the general methodologies employed in such investigations.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the enzymes involved in the biotransformation of orantinib.
-
Methodology:
-
Incubation: Orantinib is incubated with human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2). HLMs contain a mixture of drug-metabolizing enzymes and provide a good in vitro model for hepatic metabolism.
-
Cofactors: The incubation mixture includes necessary cofactors for enzymatic activity, such as NADPH.
-
Sample Analysis: Following incubation, the samples are analyzed to identify the formed metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, selective chemical inhibitors or antibodies for different CYP isoforms are used.
-
Metabolite Identification and Quantification
-
Objective: To identify the chemical structures of the metabolites and to quantify their levels in biological matrices (e.g., plasma, urine).
-
Methodology:
-
Sample Preparation: Biological samples are processed to extract the drug and its metabolites. This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
-
Chromatographic Separation: The extracted analytes are separated using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A reversed-phase C18 column is commonly used.
-
Mass Spectrometric Detection: The separated compounds are detected and identified using tandem mass spectrometry (MS/MS). The fragmentation patterns of the parent drug and its metabolites are analyzed to elucidate their structures.
-
Quantification: For quantitative analysis, a stable isotope-labeled internal standard is typically used. The concentrations of the parent drug and metabolites are determined by comparing their peak areas to that of the internal standard, using a calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by orantinib and a typical workflow for its metabolite analysis.
Caption: Orantinib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Workflow for the analysis of orantinib and its metabolites in biological samples.
Conclusion and Future Directions
Orantinib (TSU-68/SU6668) is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action. While its metabolism is known to be a key factor in its overall pharmacology, a comprehensive comparative analysis of the biological activities of its hydroxylated metabolites is currently lacking in the public domain. The synthesis of these metabolites and their subsequent evaluation in kinase inhibition assays are critical next steps to fully understand the contribution of metabolism to the efficacy and potential toxicity of orantinib. Furthermore, the development and validation of robust analytical methods for the simultaneous quantification of orantinib and its metabolites will be essential for detailed pharmacokinetic and pharmacodynamic modeling in clinical studies. This guide highlights the current state of knowledge and underscores the important research questions that remain to be addressed in the ongoing development of orantinib and other targeted cancer therapies.
References
Unveiling the Kinase Selectivity Profile of 6-Hydroxy-TSU-68: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxy-TSU-68, also known as SU6668 or Orantinib, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth. This guide provides a comprehensive analysis of its cross-reactivity with a range of kinases, supported by experimental data, to offer a clear perspective on its selectivity and potential applications in research and drug development.
Kinase Inhibition Profile: A Comparative Analysis
Extensive in vitro studies have delineated the inhibitory potency of this compound against a panel of kinases. The compound exhibits high affinity for Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1). Notably, its inhibitory action extends to other kinases, including c-Kit and Aurora kinases, while demonstrating minimal activity against several others, highlighting a degree of selectivity.
The following table summarizes the quantitative inhibitory activity of this compound against key kinases, providing a comparative overview of its potency.
| Kinase Target | Inhibition Parameter | Value | Reference |
| Primary Targets | |||
| PDGFRβ | Kᵢ | 8 nM | [1][2] |
| IC₅₀ | 60 nM | ||
| VEGFR2 (KDR/Flk-1) | Kᵢ | 2.1 µM | [2] |
| IC₅₀ | 2.43 µM | ||
| FGFR1 | Kᵢ | 1.2 µM | [2] |
| IC₅₀ | 3.04 µM | ||
| Other Significant Targets | |||
| c-Kit | IC₅₀ | 0.1 - 1 µM | |
| Aurora Kinase A | IC₅₀ | ~20 µM (in cells) | [3] |
| Aurora Kinase B | IC₅₀ | 35 nM | [4] |
| Aurora Kinase C | IC₅₀ | 210 nM | [4] |
| TANK-binding kinase 1 (TBK1) | IC₅₀ | Low micromolar | [5][6] |
| Kinases with Minimal Inhibition | |||
| EGFR | IC₅₀ | > 100 µM | |
| IGF-1R | - | Little to no activity | [1] |
| Met | - | Little to no activity | [1] |
| Src | - | Little to no activity | [1] |
| Lck | - | Little to no activity | [1] |
| Zap70 | - | Little to no activity | [1] |
| Abl | - | Little to no activity | [1] |
| CDK2 | - | Little to no activity | [1] |
Note: Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are key indicators of inhibitor potency. Lower values signify higher potency.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domain of its target RTKs. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are pivotal for cell proliferation, survival, migration, and angiogenesis.
Caption: Inhibition of key RTKs by this compound blocks major downstream signaling pathways.
Experimental Protocols
The determination of the kinase inhibitory activity of this compound is typically performed using in vitro kinase assays. The following is a generalized protocol based on methodologies described in the literature.[1][2]
Objective: To quantify the inhibitory effect of this compound on the kinase activity of target enzymes.
Materials:
-
Recombinant human kinase enzymes (e.g., PDGFRβ, VEGFR2, FGFR1)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (SU6668)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Phosphocellulose or filter membranes
-
Scintillation counter or phosphorimager
Procedure:
-
Plate Coating: 96-well plates are coated with the kinase-specific substrate and incubated overnight.
-
Kinase Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase reaction buffer, the recombinant kinase enzyme, and varying concentrations of this compound.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (spiked with radiolabeled ATP). The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as EDTA or by washing the plate.
-
Measurement of Kinase Activity: The amount of radiolabeled phosphate incorporated into the substrate is quantified. This is typically done by transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve. To determine the Kᵢ value, the assay is performed with varying concentrations of both the inhibitor and ATP.
Caption: A stepwise representation of the in vitro kinase assay protocol.
Conclusion
This compound (SU6668) is a multi-targeted kinase inhibitor with high potency against PDGFRβ, VEGFR2, and FGFR1. Its selectivity profile, characterized by potent inhibition of key pro-angiogenic RTKs and c-Kit, alongside weaker or no activity against a range of other kinases, makes it a valuable tool for studying the roles of these signaling pathways in cancer and other diseases. Furthermore, its activity against Aurora kinases suggests potential applications in investigating cell cycle regulation. The provided data and protocols serve as a foundational guide for researchers utilizing this compound in their experimental designs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
A Head-to-Head Comparative Analysis of Orantinib (TSU-68) and Other Anti-Cancer Agents
In the landscape of oncology research and drug development, a thorough understanding of the comparative efficacy and mechanisms of action of various anti-cancer agents is paramount. This guide provides a detailed head-to-head comparison of Orantinib (TSU-68), a multi-targeted tyrosine kinase inhibitor, with other significant anti-cancer drugs used in the treatment of advanced hepatocellular carcinoma, metastatic colorectal cancer, and metastatic breast cancer. This analysis is supported by experimental data from clinical trials, detailed methodologies, and visualizations of key signaling pathways.
Orantinib (TSU-68): A Multi-Targeted Approach
Orantinib (formerly known as TSU-68) is an orally administered small molecule that selectively targets the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). By inhibiting these receptors, Orantinib disrupts the signaling pathways crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation.
Signaling Pathway of Orantinib (TSU-68)
The primary mechanism of action of Orantinib involves the competitive inhibition of ATP binding to the kinase domains of VEGFR-2, PDGFR, and FGFR. This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.
Caption: Mechanism of action of Orantinib (TSU-68).
Comparison in Advanced Hepatocellular Carcinoma (HCC)
Orantinib has been investigated in patients with advanced HCC. For a comparative perspective, we will analyze its performance against the established first-line treatments, Sorafenib and Lenvatinib.
Efficacy and Safety Data in Advanced HCC
| Agent | Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Orantinib (TSU-68) | Phase I/II | Not Established | 157.0 days (in combination with TACE)[1] | Not Reported | AST elevation (46%), ALT elevation (26%)[1] |
| Sorafenib | SHARP | 10.7 months[2] | 5.5 months[2] | 2% | Hand-foot skin reaction (8%), Diarrhea (8%) |
| Lenvatinib | REFLECT | 13.6 months[3] | 7.4 months[3] | 24.1%[3] | Hypertension (23%), Diarrhea (4%) |
Experimental Protocols
-
Orantinib (TSU-68) Phase II Study with TACE: Patients with intermediate-stage HCC who underwent a single session of transarterial chemoembolization (TACE) were randomized to receive either 200mg of TSU-68 twice daily or no medication. The primary endpoint was progression-free survival.[1]
-
Sorafenib (SHARP Trial): Patients with advanced HCC who had not received prior systemic therapy were randomized to receive either 400 mg of sorafenib twice daily or a placebo. The primary endpoint was overall survival.[2]
-
Lenvatinib (REFLECT Trial): This was a non-inferiority trial comparing lenvatinib (8 mg or 12 mg once daily depending on body weight) to sorafenib (400 mg twice daily) in patients with unresectable HCC. The primary endpoint was overall survival.[3]
Signaling Pathways of Comparator Agents in HCC
Caption: Signaling pathways of Sorafenib and Lenvatinib.
Comparison in Metastatic Colorectal Cancer (mCRC)
Orantinib has also been studied in metastatic colorectal cancer. Here, it is compared with Regorafenib and Trifluridine/Tipiracil, which are used in patients with refractory mCRC.
Efficacy and Safety Data in Metastatic mCRC
| Agent | Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Orantinib (TSU-68) | Phase I (with SOX) | Not Established | Not Established | Not Reported | Hiccup (1 patient), Palmar-plantar erythrodysaesthesia (1 patient)[4] |
| Regorafenib | CORRECT | 6.4 months | 1.9 months | 1% | Hand-foot skin reaction (17%), Fatigue (15%), Diarrhea (8%) |
| Trifluridine/Tipiracil | RECOURSE | 7.1 months[5] | 2.0 months | 1.6% | Neutropenia (38%), Leukopenia (21%), Anemia (18%) |
Experimental Protocols
-
Orantinib (TSU-68) Phase I Study with SOX: Patients with mCRC were treated with TSU-68 (200 mg or 400 mg twice daily), S-1 (35 mg/m² twice daily on Days 1-14), and oxaliplatin (130 mg/m² i.v. on Day 1) every 3 weeks. The primary objective was to determine the maximum tolerated dose.[4]
-
Regorafenib (CORRECT Trial): Patients with mCRC who had progressed after all standard therapies were randomized to receive either 160 mg of regorafenib once daily for the first 3 weeks of each 4-week cycle or a placebo. The primary endpoint was overall survival.
-
Trifluridine/Tipiracil (RECOURSE Trial): Patients with refractory mCRC were randomized to receive either trifluridine/tipiracil (35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle) or a placebo. The primary endpoint was overall survival.[5]
Comparison in Metastatic Breast Cancer (MBC)
In the context of metastatic breast cancer, Orantinib's performance is compared against several agents used after treatment with anthracyclines and taxanes, including Capecitabine, Eribulin, Gemcitabine, and Vinorelbine.
Efficacy and Safety Data in Metastatic Breast Cancer
| Agent | Trial/Study | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Grade 3/4 Adverse Events |
| Orantinib (TSU-68) | Phase II | Not Reported | Not Reported | 0% (5% clinical benefit)[6] | Tumor pain (60% all grades), Rash (5%)[6] |
| Capecitabine | Pooled Analysis | 18.6 - 29.4 months[7] | 6.0 - 7.9 months[7] | 26.1%[7] | Hand-foot syndrome, Diarrhea |
| Eribulin | EMBRACE | 13.1 months[1] | 3.7 months | 12% | Neutropenia (45%), Peripheral neuropathy (8%)[1] |
| Gemcitabine | Phase II | 21.1 months[8] | 5.1 months[8] | 37.1%[8] | Neutropenia (30.3%), Thrombocytopenia (6.3%)[8] |
| Vinorelbine | Pooled Analysis | Not Reported | 4.7 months[9] | 4% (in elderly)[9] | Neutropenia (12.5%), Fatigue (12.5%)[9] |
Experimental Protocols
-
Orantinib (TSU-68) Phase II Study: Patients with metastatic breast cancer progressing after an anthracycline-containing regimen and a taxane received 400 mg of TSU-68 twice a day. The primary endpoint was the objective overall response rate.[6]
-
Capecitabine: Various studies have evaluated capecitabine as a monotherapy in MBC at a starting dose of 1250 mg/m² twice daily for 14 days followed by a 7-day rest period.
-
Eribulin (EMBRACE Trial): Patients with heavily pretreated metastatic breast cancer were randomized to receive either eribulin mesylate (1.4 mg/m² on days 1 and 8 of a 21-day cycle) or a treatment of the physician's choice. The primary endpoint was overall survival.[1]
-
Gemcitabine: A phase II trial evaluated gemcitabine at a dose of 1,200 mg/m² on days 1, 8, and 15 every 28 days in patients with MBC.[8]
-
Vinorelbine: A phase II study in elderly patients with MBC used oral vinorelbine at 60 mg/m² weekly, with a potential increase to 70 mg/m².[9]
Mechanisms of Action of Non-TKI Comparators in MBC
Caption: Mechanisms of action for non-TKI comparators in MBC.
Conclusion
This comparative guide illustrates the therapeutic positioning of Orantinib (TSU-68) in relation to other anti-cancer agents across different malignancies. As a multi-targeted tyrosine kinase inhibitor, Orantinib's mechanism of simultaneously blocking VEGFR, PDGFR, and FGFR pathways presents a rational approach to inhibiting tumor growth and angiogenesis. While clinical trial data for Orantinib is still emerging, this analysis provides a framework for researchers and drug development professionals to evaluate its potential and design future studies. The provided data tables and pathway diagrams offer a clear, quantitative, and mechanistic comparison to aid in these endeavors. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of Orantinib against current standards of care.
References
- 1. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Eribulin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Regorafenib? [synapse.patsnap.com]
A Comparative Guide to the VEGFR Inhibitory Activity of 6-Hydroxy-TSU-68
This guide provides a comprehensive comparison of the inhibitory activity of 6-Hydroxy-TSU-68 (also known as Orantinib or SU6668) on Vascular Endothelial Growth Factor Receptor (VEGFR), benchmarked against other notable VEGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further research and development in the field of anti-angiogenic therapies.
Introduction to this compound and VEGFR Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR signaling pathway is a hallmark of several cancers, where it promotes tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1][2] Consequently, inhibiting VEGFR has emerged as a critical strategy in cancer therapy.
This compound is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated potent inhibitory activity against VEGFR-2, in addition to other kinases such as Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4][5] This guide focuses on its efficacy in inhibiting VEGFR and compares it with other well-established VEGFR inhibitors to provide a clear perspective on its relative performance.
Quantitative Comparison of VEGFR Inhibitors
The inhibitory potency of this compound and other selected VEGFR inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase(s) | IC50 (VEGFR2) [nM] | Other Kinase IC50 [nM] |
| This compound (SU6668) | VEGFR2, PDGFRβ, FGFR1 | 2400 [3][4][5] | PDGFRβ: 60, FGFR1: 3000[3][4][5] |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, c-Kit, FLT3, RAF-1 | 90 | RAF-1: 6, B-RAF: 22[6] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit, FLT3, RET | 80 | PDGFRβ: 2[6] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit | 30 | VEGFR1: 10, VEGFR3: 47[6] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.2 | VEGFR1: 0.1, VEGFR3: 0.1-0.3 |
| Lenvatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, FGFR4, PDGFRα, RET, KIT | 4 | VEGFR1: 22, VEGFR3: 5.2[6] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
In Vitro VEGFR2 Kinase Inhibition Assay (Kinase-Glo™)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against VEGFR2 using a luminescence-based kinase assay.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
ATP, 10 mM stock
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (including this compound) and a known VEGFR2 inhibitor (positive control)
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or control solution to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing kinase buffer, ATP (final concentration typically at the Km for VEGFR2), and the substrate to each well.
-
To initiate the kinase reaction, add 25 µL of recombinant VEGFR2 enzyme diluted in kinase buffer to each well.
-
Include "no enzyme" and "no compound" controls.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Luminescence Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ATP consumed, and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the "no compound" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR2 Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibition of VEGF-induced VEGFR2 autophosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium and basal medium
-
Recombinant human VEGF-A
-
Test compounds (including this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control antibody (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Starvation:
-
Culture HUVECs to near confluence in endothelial cell growth medium.
-
Starve the cells by replacing the growth medium with basal medium containing a low percentage of serum (e.g., 0.5% FBS) for 16-24 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-VEGFR2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR2.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total VEGFR2 and a loading control.
-
Calculate the inhibition of VEGFR2 phosphorylation for each compound concentration relative to the VEGF-stimulated control.
-
Visualizing the Mechanism and Workflow
To better understand the context of VEGFR inhibition and the experimental processes, the following diagrams are provided.
Caption: VEGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination of VEGFR Inhibitors.
References
Evaluating the Specificity of 6-Hydroxy-TSU-68: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of 6-Hydroxy-TSU-68 (also known as TSU-68 or SU6668) with other multi-kinase inhibitors targeting key angiogenic pathways.
This compound is a potent, orally bioavailable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis, the process of new blood vessel formation that is a hallmark of cancer. Its primary targets are Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] This guide presents a comparative analysis of the kinase selectivity of this compound against other well-established inhibitors with overlapping target profiles, including Sunitinib, Sorafenib, and Axitinib.
Kinase Inhibition Profile: A Quantitative Comparison
The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound and its alternatives against their primary targets and selected off-target kinases. This data, compiled from various biochemical and cellular assays, offers a snapshot of their relative potency and selectivity.
| Kinase Target | This compound (SU6668) | Sunitinib | Sorafenib | Axitinib |
| VEGFR1 (Flt-1) | Ki: 2.1 µM[1][4] | IC50: 80 nM | IC50: 90 nM[5] | IC50: 0.1 nM |
| VEGFR2 (KDR/Flk-1) | IC50: 2.4 µM[6] | IC50: 80 nM[5] | IC50: 90 nM[5] | IC50: 0.2 nM |
| VEGFR3 (Flt-4) | - | IC50: 80 nM | IC50: 20 nM[5] | IC50: 0.1-0.3 nM |
| PDGFRβ | Ki: 8 nM[4][7][8] | IC50: 2 nM[5] | IC50: 57 nM[5] | IC50: 1.6 nM |
| FGFR1 | Ki: 1.2 µM[1][4] | - | - | IC50: >1000 nM |
| c-Kit | IC50: 0.1-1 µM[4] | IC50: 68 nM[5] | IC50: 68 nM[5] | IC50: 1.7 nM |
| B-Raf | - | - | IC50: 22 nM[5] | - |
| Raf-1 | - | - | IC50: 6 nM[5] | - |
| Aurora Kinase B | IC50: 35 nM[6][9] | - | - | - |
| Aurora Kinase C | IC50: 210 nM[6][9] | - | - | - |
| EGFR | IC50: >100 µM[4][6] | - | - | - |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams have been generated.
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust and reproducible experimental methodologies. Below are outlines of common protocols used in the evaluation of kinase inhibitors like this compound.
In Vitro Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified recombinant kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a specific kinase.
General Principle: A purified kinase is incubated with its specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate or the amount of adenosine diphosphate (ADP) produced is then quantified.
Common Methodologies:
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[10][11][12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the initial kinase activity.[10][11][12]
-
LanthaScreen™ TR-FRET Kinase Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[13][14][15][16][17] It utilizes a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.[13][15]
-
Radioactive Assays: The traditional "gold standard" method involves the use of radiolabeled ATP ([γ-³²P]ATP). The kinase transfers the radioactive phosphate group to the substrate. The phosphorylated substrate is then separated from the unincorporated ATP, and the radioactivity is measured to quantify kinase activity.[18][19]
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assays
These assays measure the inhibitory effect of a compound on the autophosphorylation of a specific receptor tyrosine kinase within a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on ligand-induced receptor phosphorylation.
General Principle: Cells overexpressing the target receptor are treated with the inhibitor at various concentrations, followed by stimulation with the cognate ligand (e.g., VEGF, PDGF). The cells are then lysed, and the level of receptor phosphorylation is determined, typically by Western blotting or ELISA using a phospho-specific antibody.[20][21]
Example Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR, NIH-3T3 overexpressing PDGFR) and allow them to adhere.
-
Starve the cells in a low-serum medium to reduce basal receptor activation.
-
Pre-incubate the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period to induce receptor autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the target receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
ELISA: Use a sandwich ELISA format where a capture antibody binds the total receptor, and a detection antibody recognizes the phosphorylated form.
-
Conclusion
This compound is a multi-targeted kinase inhibitor with high potency against PDGFRβ and notable activity against VEGFR and FGFR.[1][4][7][8] Its specificity profile, particularly its lack of activity against EGFR, distinguishes it from some other broad-spectrum kinase inhibitors.[4][7][8] However, it also exhibits off-target activity against kinases such as c-Kit and Aurora kinases, which should be considered in the design and interpretation of experimental studies.[4][6][9] The comparative data presented in this guide, alongside the outlined experimental methodologies, provides a valuable resource for researchers to evaluate the suitability of this compound for their specific research applications and to guide the selection of appropriate alternative inhibitors for comparative studies.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. abmole.com [abmole.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vitro protein kinase assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Preclinical Head-to-Head: 6-Hydroxy-TSU-68's Parent Compound TSU-68 and Sunitinib in Renal Cell Carcinoma Models
Mechanism of Action: A Tale of Two Multi-Kinase Inhibitors
Both TSU-68 and Sunitinib are multi-targeted tyrosine kinase inhibitors (TKIs), exerting their anti-cancer effects by blocking key signaling pathways involved in tumor growth and angiogenesis.
TSU-68 (SU6668/Orantinib) is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR)[1]. The inhibition of FGFR is a noteworthy feature, as the FGF signaling pathway has been implicated as a potential mechanism of resistance to therapies that solely target the VEGF pathway.
Sunitinib , a standard-of-care for advanced RCC, also targets VEGFR and PDGFR. In addition, its inhibitory activity extends to other receptor tyrosine kinases including KIT, Fms-like tyrosine kinase 3 (FLT3), RET, and Colony-Stimulating Factor 1 Receptor (CSF-1R)[2][3]. This broader spectrum of activity contributes to its established efficacy in RCC.
The distinct yet overlapping target profiles of these two compounds form the basis for their differential effects in preclinical models.
Preclinical Efficacy: A Comparative Look at the Data
While direct head-to-head studies of TSU-68 and Sunitinib in the same RCC models are scarce, we can collate and compare available preclinical data to draw insights into their relative performance. Dovitinib, another TKI that inhibits VEGFR, PDGFR, and FGFR, has been compared with Sunitinib in RCC models and can serve as a surrogate for understanding the potential of a combined VEGF/FGF inhibitor like TSU-68.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro.
| Compound | Cell Line | IC50 (µM) | Citation |
| Sunitinib | 786-O | 4.6 - 9 | [4][5] |
| ACHN | 1.9 | [4] | |
| Caki-1 | 2.8 - 5 | [4][6] | |
| 786-R (Sunitinib-resistant) | 22.6 | [4] | |
| TSU-68 (SU6668) | HUVEC (VEGF-driven) | 0.34 | [1] |
| HUVEC (FGF-driven) | 9.6 | [1] | |
| MO7E (c-Kit driven) | 0.29 | [1] |
Note: Data for TSU-68 in specific RCC cell lines is limited in the reviewed literature. The provided data on Human Umbilical Vein Endothelial Cells (HUVEC) and a leukemia cell line (MO7E) highlight its potent anti-angiogenic and anti-proliferative activity against its key targets.
In Vivo Anti-Tumor Efficacy
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
| Compound | RCC Model | Dosing | Tumor Growth Inhibition | Citation |
| Sunitinib | ACHN xenograft | 20, 40, 80 mg/kg | Growth inhibition to regression | [7] |
| A-498 xenograft | 40 mg/kg | Stasis | [7] | |
| 786-O xenograft | 40 mg/kg | Stasis | [7] | |
| Renca (murine RCC) | 40, 60 mg/kg/day | Significant tumor growth inhibition | [2] | |
| Dovitinib | 786-O xenograft | 60 mg/kg | 91% reduction in mean tumor volume | [8] |
| Caki-1 xenograft | 60 mg/kg | 83% reduction in mean tumor volume | [8] |
Note: Dovitinib, with a similar target profile to TSU-68, demonstrated significant tumor growth inhibition in RCC xenograft models, in some cases exceeding that of Sunitinib in the same experimental setup[8]. This suggests a potential advantage for compounds that also target the FGFR pathway.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of preclinical evaluation, the following diagrams are provided.
Caption: Simplified signaling pathways inhibited by Sunitinib and TSU-68.
Caption: General experimental workflow for preclinical comparison of kinase inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Human RCC cell lines (e.g., 786-O, ACHN, Caki-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the test compounds (Sunitinib or TSU-68) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study
-
Animal Models: Athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: Human RCC cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements and calculated using the formula: (length x width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (Sunitinib or TSU-68) are administered orally by gavage at specified doses and schedules (e.g., daily or 5 days on/2 days off). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor growth between the treatment and control groups.
Conclusion
While a direct, comprehensive comparison of 6-Hydroxy-TSU-68 and Sunitinib in RCC models remains to be published, an analysis of the parent compound, TSU-68, and related multi-kinase inhibitors provides valuable insights. Sunitinib is a well-established therapeutic with a broad inhibitory profile and proven efficacy. TSU-68, with its potent inhibition of VEGFR, PDGFR, and notably FGFR, presents a compelling profile, particularly in the context of overcoming resistance to VEGF-targeted therapies. The preclinical data for Dovitinib, a compound with a similar target profile to TSU-68, suggests that the addition of FGFR inhibition can lead to significant anti-tumor activity in RCC models. Further preclinical studies directly comparing TSU-68 and Sunitinib in a panel of RCC models are warranted to definitively delineate their relative efficacy and potential clinical positioning.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to tyrosine kinase inhibitors promotes renal cancer progression through MCPIP1 tumor-suppressor downregulation and c-Met activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Pharmacodynamics of TSU-68 and its Metabolite 6-Hydroxy-TSU-68: A Review of Available Data
A comprehensive analysis of the multi-targeted tyrosine kinase inhibitor TSU-68 reveals a well-defined pharmacodynamic profile. However, a significant gap in publicly available data exists for its putative metabolite, 6-Hydroxy-TSU-68, precluding a direct comparative assessment. This guide synthesizes the current knowledge on TSU-68's mechanism of action, target affinity, and cellular and in vivo effects, while highlighting the absence of corresponding data for this compound.
TSU-68, also known as Orantinib or SU6668, is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3]
Mechanism of Action of TSU-68
TSU-68 exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the binding of ATP to the kinase domain of its target receptors.[4] This blockade prevents the autophosphorylation and subsequent activation of the downstream signaling pathways that drive endothelial cell proliferation, migration, and survival, as well as tumor cell growth. The primary signaling cascades affected by TSU-68 are the VEGFR, PDGFR, and FGFR pathways.
Mechanism of Action of TSU-68.
Quantitative Pharmacodynamic Data for TSU-68
The inhibitory activity of TSU-68 has been quantified through various in vitro assays, demonstrating its high potency against its primary targets.
| Target Kinase | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Cell-free | Ki | 8 nM | [1][5] |
| FGFR1 | Cell-free | Ki | 1.2 µM | [3] |
| VEGFR1 (Flt-1) | Cell-free | Ki | 2.1 µM | [3] |
| PDGFRβ | Cell-free | IC50 | 8 nM | [1] |
| FGFR1 | Cell-free | IC50 | 1.2 µM | [1] |
| VEGFR1 (Flt-1) | Cell-free | IC50 | 2.1 µM | [1] |
| c-Kit | Cellular | IC50 | 0.1 - 1 µM | [1] |
| VEGF-driven HUVEC mitogenesis | Cellular | IC50 | 0.34 µM | [1] |
| FGF-driven HUVEC mitogenesis | Cellular | IC50 | 9.6 µM | [1] |
| SCF-induced MO7E proliferation | Cellular | IC50 | 0.29 µM | [1] |
In Vitro and In Vivo Efficacy of TSU-68
In Vitro Studies: TSU-68 has demonstrated significant inhibitory effects on key cellular processes involved in angiogenesis and cancer progression. It effectively inhibits the phosphorylation of KDR (VEGFR2) in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations ranging from 0.03 to 10 µM.[1] Similarly, it blocks PDGF-stimulated PDGFRβ phosphorylation in NIH-3T3 cells.[1] Furthermore, TSU-68 inhibits the proliferation of HUVECs and various tumor cell lines, and can induce apoptosis.[1]
In Vivo Studies: Preclinical studies in xenograft models have shown that oral or intraperitoneal administration of TSU-68 leads to significant tumor growth inhibition across a broad range of cancer types, including glioma, melanoma, lung, colon, and ovarian cancers.[1][2] Dosages in these studies typically ranged from 75 to 200 mg/kg.[1][2] TSU-68 has also been shown to suppress tumor angiogenesis and augment the effects of chemotherapy.[1][2]
Pharmacodynamics of this compound: The Unanswered Question
Despite the extensive research on TSU-68, there is a notable absence of publicly available data on the pharmacodynamics of its hydroxylated metabolite, this compound. Studies on the metabolism of TSU-68 indicate that it undergoes oxidative metabolism and can induce its own metabolism, suggesting the formation of hydroxylated metabolites.[6] However, the specific biological activity, such as the kinase inhibitory potency (Ki or IC50 values) and cellular effects of this compound, has not been reported in the available scientific literature.
This lack of data prevents a direct and meaningful comparison of the pharmacodynamic profiles of TSU-68 and its 6-hydroxy metabolite. To fully understand the clinical activity and potential contribution of its metabolites to the overall efficacy and safety profile of TSU-68, further research is required to isolate, characterize, and evaluate the biological activity of this compound and other potential metabolites.
Experimental Protocols
Detailed experimental protocols for the pharmacodynamic evaluation of TSU-68 are crucial for the reproducibility and comparison of results.
Kinase Assays (Cell-Free)
A common method to determine the inhibitory activity of compounds like TSU-68 on purified kinases is through phosphorylation assays.
Workflow for a typical kinase inhibition assay.
Cellular Phosphorylation Assays
These assays measure the ability of a compound to inhibit receptor phosphorylation within a cellular context.
-
Cell Culture: Plate and grow cells (e.g., HUVECs, NIH-3T3 overexpressing target receptors) to near confluence.
-
Serum Starvation: Quiesce cells in low-serum media to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat cells with varying concentrations of TSU-68 for a specified duration.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF, PDGF) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total receptor to determine the extent of inhibition.
Conclusion
TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Its pharmacodynamic profile, including its mechanism of action and inhibitory concentrations against key RTKs, is well-documented. In stark contrast, there is a complete lack of publicly available pharmacodynamic data for its putative metabolite, this compound. This significant knowledge gap makes a comparative analysis impossible. Future research focused on the identification and pharmacodynamic characterization of TSU-68's metabolites is essential for a more complete understanding of its clinical pharmacology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. adooq.com [adooq.com]
- 6. Decrease in plasma concentrations of antiangiogenic agent TSU-68 ((Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid) during oral administration twice a day to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Hydroxy-TSU-68
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668). Given its intended use in cancer research, it is prudent to handle this compound as a potentially cytotoxic and hazardous compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water and remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the parent compound, TSU-68.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Hazardous Waste Accumulation Area: All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use Appropriate Waste Containers:
-
Solid Waste: For solid this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips), use a designated, leak-proof hazardous waste container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and may require specific color-coding (e.g., red or purple for cytotoxic waste) depending on institutional policies.[1][2]
-
Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle) with a screw-top cap. Do not overfill containers; leave at least one inch of headspace to allow for expansion.[3] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-proof sharps container labeled for cytotoxic or chemical waste.[1][2]
-
-
Labeling Hazardous Waste:
-
As soon as waste is first added, affix a hazardous waste tag to the container.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound," and their approximate concentrations.
-
Include the name of the Principal Investigator (PI), laboratory location, and the date the container was first used.[4]
-
-
Waste Accumulation and Storage:
Experimental Protocol: Arranging for Disposal
-
Schedule a Waste Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but check institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Final Disposal Method: The standard and required method for disposing of cytotoxic and potent chemical waste is high-temperature incineration by a licensed facility.[1][8] This process ensures the complete destruction of the hazardous compound.
Summary of Waste Streams and Container Requirements
| Waste Type | Container | Labeling |
| Solid this compound | Leak-proof container with a secure lid. | Hazardous Waste, Cytotoxic Waste |
| Contaminated Labware & PPE | Lined, leak-proof container with a secure lid. | Hazardous Waste, Cytotoxic Waste |
| Solutions of this compound | Sealable, chemical-resistant bottle. | Hazardous Waste, list all chemical components. |
| Contaminated Sharps | Puncture-proof sharps container. | Hazardous Waste, Cytotoxic, Sharps |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
